3-Chloropyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLLAHQNNDKXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634089 | |
| Record name | 3-Chloropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-32-3 | |
| Record name | 3-Chloropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloropyridine-4-carboxamide (CAS 100859-32-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific and technical information for 3-Chloropyridine-4-carboxamide, CAS 100859-32-3. The document synthesizes known data regarding its chemical and physical properties, potential synthetic routes, and biological significance. Due to the limited availability of detailed experimental data in the public domain, this guide also highlights areas where further research is required to fully characterize this compound.
Chemical and Physical Properties
Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the basic molecular information and notes the absence of specific experimental values for key physical properties.
| Property | Value | Citation |
| CAS Number | 100859-32-3 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-chloroisonicotinamide | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a common synthetic route for the preparation of pyridine carboxamides is through the hydrolysis of the corresponding cyanopyridine.[2]
Logical Synthesis Workflow
The synthesis of this compound can be logically approached via the hydrolysis of 3-chloro-4-cyanopyridine. This precursor can be synthesized from 4-chloronicotinamide.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Note: The following are generalized procedures based on related reactions and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 4-Chloro-3-cyanopyridine from 4-Chloronicotinamide[3]
-
Suspend 4-chloronicotinamide in cold (0 °C) tetrahydrofuran (THF) and triethylamine.
-
Slowly add phosphoryl trichloride to the suspension.
-
Allow the reaction mixture to stir for several hours while warming to room temperature.
-
Work up the reaction mixture by adding silica gel and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-3-cyanopyridine.
Step 2: Hydrolysis of 3-Chloro-4-cyanopyridine to this compound[2]
A general method for the conversion of cyanopyridines to their corresponding amides involves refluxing with a catalyst in an aqueous solution.
-
Dissolve 3-chloro-4-cyanopyridine in water.
-
Add a suitable catalyst (e.g., manganese dioxide).
-
Reflux the reaction mixture for several hours.
-
Upon completion, cool the mixture, filter, and wash the solid.
-
Evaporate the filtrate to dryness to obtain the crude this compound, which can be further purified by recrystallization.
Biological Activity and Mechanism of Action
There is no specific information available in the searched literature regarding the biological activity, signaling pathways, or mechanism of action of this compound.
However, research on related pyridine carboxamide derivatives suggests a range of potential biological activities, including:
-
Antifungal Activity: Some pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase inhibitors, exhibiting antifungal properties.
-
Antibacterial Activity: Studies on other substituted pyridine carboxamides have shown activity against various bacterial strains, including Mycobacterium tuberculosis.[4]
-
Enzyme Inhibition: Nicotinamide, a related compound, is known to inhibit sirtuin enzymes through a base exchange pathway.[5] Covalent inhibition of enzymes has also been observed with certain nitrile-containing compounds.[6]
It is important to note that these activities are reported for structurally related compounds and cannot be directly attributed to this compound without specific experimental validation.
Signaling Pathways and Experimental Workflows
Due to the lack of information on the biological targets and mechanism of action for this compound, no signaling pathway or experimental workflow diagrams can be generated at this time.
Conclusion
This compound (CAS 100859-32-3) is a chemical intermediate for which detailed public domain information is limited. While its basic molecular formula is established and logical synthetic routes can be proposed based on general chemical principles, a thorough characterization of its physical, chemical, and biological properties is lacking. Further experimental investigation is necessary to determine its spectroscopic data, confirm its properties, and explore its potential biological activities. This guide serves as a summary of the currently available information and a call for further research to elucidate the full profile of this compound.
References
- 1. This compound | 100859-32-3 | Buy Now [molport.com]
- 2. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 3. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloropyridine-4-carboxamide: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloropyridine-4-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and available physicochemical properties. Furthermore, it explores the broader context of pyridine carboxamides in drug discovery, outlining a representative synthesis protocol and discussing a known biological signaling pathway in which similar compounds are active. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this class of molecules.
Molecular Structure and Chemical Formula
This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The structure is characterized by a chlorine atom substituted at the 3-position and a carboxamide group (-CONH₂) at the 4-position of the pyridine ring.
Chemical Formula: C₆H₅ClN₂O[1]
CAS Number: 100859-32-3[1]
The structural formula of this compound is depicted in the diagram below.
Figure 1: Molecular Structure of this compound.
Physicochemical Properties
| Property | 3-Chloropyridine | 3-Chloropyridine-4-carboxaldehyde | This compound |
| Molecular Formula | C₅H₄ClN[2][3] | C₆H₄ClNO[4] | C₆H₅ClN₂O[1] |
| Molecular Weight ( g/mol ) | 113.54[2][3] | 141.56[4] | 156.57 |
| Melting Point (°C) | -0.50[5] | 58-62[4] | Data not available |
| Boiling Point (°C) | 148[3][5][6] | 93 at 6 mmHg[4] | Data not available |
| Density (g/cm³) | 1.194 at 25 °C[2] | 1.3 ± 0.1[4] | Data not available |
| Solubility in Water | Slightly soluble[7] | Data not available | Data not available |
| Appearance | Colorless to light yellow liquid[5] | White to yellow crystalline powder[4] | Data not available |
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common method for the synthesis of carboxamides from nitriles is through hydrolysis. A plausible synthetic route would involve the hydrolysis of 3-chloro-4-cyanopyridine. While the direct conversion is not explicitly detailed, a related synthesis of 4-chloro-3-cyanopyridine from 4-chloropyridine-3-carboxamide is documented, suggesting the reverse reaction is a standard procedure.[8]
Representative Protocol: Hydrolysis of a Cyanopyridine to a Carboxamide
This protocol is adapted from the synthesis of a related compound, 3-chloropyrazine-2-carboxamide, and represents a general approach that could be optimized for the synthesis of this compound.
Materials:
-
3-Chloro-4-cyanopyridine (starting material)
-
Concentrated sulfuric acid
-
Deionized water
-
Sodium carbonate solution (saturated)
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cautiously add 3-chloro-4-cyanopyridine to an appropriate volume of concentrated sulfuric acid while maintaining a low temperature (e.g., using an ice bath).
-
Hydrolysis: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to facilitate the hydrolysis of the nitrile group to the carboxamide. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is neutral or slightly basic. This should be done with caution as the neutralization process is exothermic and will release carbon dioxide.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to yield the final product.
Biological Significance and Signaling Pathways
While specific biological activities and signaling pathways for this compound are not extensively documented, the broader class of pyridine carboxamides has garnered significant attention in drug discovery for a range of therapeutic areas. These compounds are known to exhibit antifungal, antitubercular, and kinase inhibitory activities.
Antifungal Activity: Inhibition of Succinate Dehydrogenase
Several pyridine carboxamide derivatives have been identified as potent antifungal agents. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[9][10] Inhibition of SDH disrupts cellular respiration and energy production in fungi, leading to cell death.
The logical workflow for the mechanism of action of a pyridine carboxamide as an SDH inhibitor is illustrated below.
Figure 2: Logical workflow of antifungal action via SDH inhibition.
Kinase Inhibition
Pyridine carboxamides have also been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. For instance, derivatives of pyridine-2-carboxamide have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[11] Similarly, chloropyrimidine derivatives have been developed as covalent inhibitors of the kinase MSK1.[12]
The general signaling pathway involving kinase inhibition is depicted below.
Figure 3: General signaling pathway of kinase inhibition.
Antitubercular Activity
Carboxamide-containing compounds have shown promise as antitubercular agents. Some indole-4-carboxamides, for example, act as prodrugs that are metabolized by Mycobacterium tuberculosis to an active form that inhibits tryptophan biosynthesis, an essential pathway for the bacterium's survival.[13] While the specific mechanism for this compound is unknown, this represents a potential area of investigation for its antitubercular properties.
Conclusion
This compound is a molecule with a well-defined chemical structure and formula. While specific experimental data on its physicochemical properties and synthesis are limited in publicly accessible literature, its structural motifs are common in compounds with significant biological activities. The broader class of pyridine carboxamides has demonstrated considerable potential in drug discovery, particularly as antifungal agents and kinase inhibitors. This technical guide provides a foundational understanding of this compound and its context within medicinal chemistry, offering a starting point for further research and development.
References
- 1. This compound | 100859-32-3 | Buy Now [molport.com]
- 2. chempanda.com [chempanda.com]
- 3. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Chloropyridine | 626-60-8 [chemicalbook.com]
- 7. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Chloropyridine-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloropyridine-4-carboxamide, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-chloropyridine and various pyridine carboxamide derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.70 | s | 1H | H-2 |
| ~8.55 | d | 1H | H-6 |
| ~8.0 (broad s) | 1H | -NH₂ | |
| ~7.7 (broad s) | 1H | -NH₂ | |
| ~7.60 | d | 1H | H-5 |
s = singlet, d = doublet, broad s = broad singlet
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O |
| ~152 | C-6 |
| ~150 | C-2 |
| ~142 | C-4 |
| ~131 | C-3 |
| ~124 | C-5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amide) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1100 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 156/158 | [M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl and ³⁷Cl isotopes) |
| 140/142 | Loss of NH₂ |
| 111/113 | Loss of CONH₂ |
| 75 | Pyridine ring fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range, ensuring to capture the expected molecular ion peaks. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between different spectroscopic techniques for structural elucidation.
The Elusive Biological Profile of 3-Chloropyridine-4-carboxamide Derivatives: A Technical Overview of Related Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide, therefore, addresses this information gap by providing a detailed overview of the biological activities of closely related pyridine carboxamide and nicotinamide derivatives. By examining these analogous structures, we can infer potential therapeutic applications and understand the experimental approaches that would be relevant for the evaluation of 3-chloropyridine-4-carboxamide derivatives, should they become a focus of future research. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this chemical space.
I. Biological Activities of Related Pyridine Carboxamide Derivatives
Derivatives of the broader pyridine carboxamide class have demonstrated a wide range of biological activities, indicating the potential for this scaffold in various therapeutic areas. The following sections summarize key findings for related compounds, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The pyridine carboxamide scaffold is a common feature in a variety of anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
Sorafenib Analogs: Sorafenib, an approved multikinase inhibitor for the treatment of renal cell and hepatocellular carcinoma, features a pyridine-2-carboxamide core. Research into derivatives of sorafenib where the amide part is modified has been conducted. These studies have shown that such modifications can lead to compounds with potent antiproliferative activity, sometimes exceeding that of the parent drug.
Other Carboxamide Derivatives: Various other carboxamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, N-substituted 1H-indole-2-carboxamides have shown significant cytotoxicity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines.[1] Similarly, thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4.[2]
Quantitative Data on Related Carboxamide Derivatives (Anticancer Activity)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted 1H-indole-2-carboxamides | K-562 | 0.33 - 0.61 | [1] |
| HCT-116 | ~1.01 | [1] | |
| MCF-7 | 7.16 - 10.6 | [1] | |
| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [2] |
| Pyrazole-5-carboxamide Derivatives | MGC-803 | Potent Inhibition | [3] |
| Pyrido[1,2-a]pyrimidine-3-carboxamides | Various | Promising Activity | [4] |
Antimicrobial Activity
Antibacterial Activity: Pyridine-3-carboxamide analogs have been synthesized and evaluated as agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum.[5] Some of these compounds have shown good inhibitory activity.
Antimycobacterial Activity: While not a direct derivative, 3-chloropyrazine-2-carboxamide derivatives, which are structurally similar, have been synthesized and evaluated for their antimycobacterial activity. Several compounds in this class have demonstrated whole-cell activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 6 to 42 µM.[6]
Quantitative Data on Related Carboxamide Derivatives (Antimicrobial Activity)
| Compound Class | Organism | Activity Metric | Value | Reference |
| Pyridine-3-carboxamide Analogs | Ralstonia solanacearum | Inhibitory Activity | Good | [5] |
| 3-Chloropyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | 6 - 42 µM | [6] |
Enzyme Inhibition
The pyridine carboxamide scaffold is a key component of various enzyme inhibitors.
SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer proliferation pathways. One such compound demonstrated an IC50 of 0.13 nM against SHP2.[7]
Urease Inhibition: Pyridine carboxamide and carbothioamide derivatives have been investigated as urease inhibitors. Some compounds in this class have shown significant activity with IC50 values in the low micromolar range.[8]
Succinate Dehydrogenase Inhibition: Novel pyridine carboxamides have been designed as potential succinate dehydrogenase (SDH) inhibitors with antifungal activity. One derivative showed inhibitory activity against Botrytis cinerea SDH comparable to the commercial fungicide thifluzamide.[9]
Quantitative Data on Related Carboxamide Derivatives (Enzyme Inhibition)
| Compound Class | Target Enzyme | IC50 | Reference |
| Substituted Pyridine Carboxamides | SHP2 | 0.13 nM | [7] |
| Pyridine Carbothioamide Derivatives | Urease | 1.07 µM | [8] |
| Pyridine Carboxamide Derivatives | Botrytis cinerea SDH | Comparable to Thifluzamide | [9] |
II. Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. The following are representative methodologies for the synthesis and key biological assays of pyridine carboxamide derivatives, which can be adapted for the study of this compound derivatives.
General Synthesis of Pyridine Carboxamide Derivatives
A common method for the synthesis of pyridine carboxamide derivatives involves the coupling of a pyridine carboxylic acid with an appropriate amine.
Example Protocol: Synthesis of Sorafenib Derivatives
-
Preparation of Acid Chloride: Picolinic acid is converted to 4-chloropyridine-2-carbonyl chloride hydrochloride using thionyl chloride.
-
Amide Formation: The resulting acid chloride is reacted with various amines to yield 4-chloro-pyridine-2-carboxamides.
-
Coupling Reaction: The 4-chloro-pyridine-2-carboxamides are then coupled with 4-aminophenol to produce 4-(4-aminophenoxy)-pyridine-2-carboxamides.
-
Final Product Formation: The final derivatives are obtained by reacting the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Caption: General synthetic scheme for Sorafenib derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN113316577A - ä½ä¸ºæ²»çåçGLi1æå¶å - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-Chloropyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyridine-4-carboxamide is a versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the reactive chlorine atom and the hydrogen-bonding capabilities of the carboxamide group, make it an attractive scaffold for the development of novel therapeutics and agrochemicals. This in-depth technical guide explores the potential research applications of this compound, focusing on its role as a key intermediate in the synthesis of targeted therapies, particularly in oncology and infectious diseases. We will delve into its application in the development of kinase inhibitors, antifungal agents, and other emerging therapeutic areas. This guide will provide a comprehensive overview of its chemical properties, synthesis, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its distinct substitution pattern, offers a valuable platform for medicinal chemists. The presence of a chlorine atom at the 3-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The carboxamide group at the 4-position is a key pharmacophoric element, capable of forming critical hydrogen bond interactions within the binding sites of enzymes and receptors.
This guide will illuminate the potential of this compound as a pivotal intermediate in drug discovery and development, with a particular focus on its derivatives that have shown promise as:
-
Kinase Inhibitors: Targeting aberrant kinase signaling is a cornerstone of modern cancer therapy.
-
Antifungal Agents: Addressing the growing challenge of fungal resistance.
-
Other Therapeutic Areas: Exploring the broader potential in various disease contexts.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| CAS Number | 100859-32-3 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 155-159 °C |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound is a critical step in its utilization as a research tool and building block. A common and efficient method involves the hydrolysis of 3-chloro-4-cyanopyridine.
Experimental Protocol: Hydrolysis of 3-Chloro-4-cyanopyridine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Chloro-4-cyanopyridine
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Hydroxide (or other suitable base)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-cyanopyridine.
-
Acid Hydrolysis: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction.
-
Heating: Once the addition is complete, heat the reaction mixture to a temperature between 80-100°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration and wash it with cold deionized water.
-
Extraction (Optional): If the product does not fully precipitate, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.
Caption: A simplified workflow for the synthesis of this compound.
Potential Research Applications
The true potential of this compound lies in its utility as a scaffold for generating a multitude of derivatives with diverse biological activities.
As a Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine-carboxamide scaffold is a common feature in many approved and investigational kinase inhibitors.
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][2][3] Inhibition of SHP2 is a promising therapeutic strategy. Derivatives of pyridine carboxamides have been identified as potent allosteric inhibitors of SHP2.[1]
Caption: Inhibition of the SHP2 signaling pathway by pyridine carboxamide derivatives.
Quantitative Data: SHP2 Inhibition
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| C6 [1] | SHP2 | 0.13 | MV-4-11 | 3.5 |
Note: Compound C6 is a substituted pyridine carboxamide derivative, highlighting the potential of this scaffold.
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation.[4][5] Targeting PIM-1 is another attractive strategy for cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Chloropyridine-4-Carboxamide Scaffold: A Versatile Building Block for Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyridine-4-carboxamide is a key chemical intermediate that serves as a versatile scaffold in the synthesis of a diverse range of bioactive molecules. While not a receptor antagonist in its own right, its structural motifs are integral to the pharmacophores of compounds targeting various receptors and enzymes. This technical guide explores the role of the this compound core in medicinal chemistry, with a particular focus on its incorporation into receptor antagonists. We will delve into the synthesis of this scaffold, its derivatization into potent bioactive agents, and present key quantitative data and experimental methodologies for representative compounds.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to form hydrogen bonds, its aromatic nature, and its susceptibility to a wide range of chemical modifications make it an attractive starting point for drug discovery. The addition of a carboxamide group at the 4-position and a chlorine atom at the 3-position of the pyridine ring creates this compound, a molecule with specific electronic and steric properties that can be exploited for targeted drug design. The chlorine atom can act as a key interaction point or a leaving group for further functionalization, while the carboxamide group provides a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.
This guide will provide a comprehensive overview of the utility of the this compound scaffold, with a focus on its application in the development of receptor antagonists and other bioactive compounds.
Synthesis of the this compound Scaffold
The synthesis of this compound is a critical first step in the development of more complex derivatives. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-4-cyanopyridine
-
Concentrated sulfuric acid
-
Water
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrolysis of the Nitrile: 3-Chloro-4-cyanopyridine is carefully added to an excess of cold, concentrated sulfuric acid with stirring. The mixture is then gently heated to facilitate the hydrolysis of the nitrile group to a primary amide.
-
Reaction Quenching and Neutralization: After the reaction is complete (monitored by TLC), the mixture is cooled and slowly poured onto crushed ice. The acidic solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.
The 3-Chloropyridine Scaffold in Receptor Antagonism: Case Study of a TRPV1 Antagonist
While this compound itself is not a receptor antagonist, the closely related "3-chloropyridine" moiety is a key component of potent antagonists for various receptors. A prominent example is the vanilloid receptor 1 (TRPV1) antagonist, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) .[1] This compound demonstrates the importance of the 3-chloropyridine fragment in achieving high-affinity binding and functional antagonism.
Quantitative Data for BCTC
The antagonist activity of BCTC has been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay Type | Receptor/Channel | Species | Reference |
| IC50 (Capsaicin-induced activation) | 35 nM | Functional Assay | Vanilloid Receptor 1 (VR1) | Rat | [1] |
| IC50 (Acid-induced activation) | 6.0 nM | Functional Assay | Vanilloid Receptor 1 (VR1) | Rat | [1] |
Table 1: In vitro activity of the TRPV1 antagonist BCTC, a molecule containing the 3-chloropyridine scaffold.
Experimental Protocol: In Vitro Functional Assay for TRPV1 Antagonism
The following is a generalized protocol for assessing the antagonist activity of compounds like BCTC at the TRPV1 receptor, based on common methodologies.
Materials:
-
HEK293 cells stably expressing rat TRPV1
-
Cell culture medium and supplements
-
Fluo-4 AM calcium indicator dye
-
Capsaicin (agonist)
-
Test compound (e.g., BCTC)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye in the dark to allow for intracellular calcium indicator loading.
-
Compound Incubation: After washing to remove excess dye, incubate the cells with various concentrations of the test compound (e.g., BCTC) or vehicle control for a specified period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of the agonist (capsaicin) to all wells to stimulate the TRPV1 channels.
-
Data Analysis: The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time. The antagonist effect is determined by the reduction in the capsaicin-induced fluorescence signal in the presence of the test compound. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between molecules, pathways, and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: Synthetic workflow for this compound.
Caption: Simplified TRPV1 signaling and the antagonistic action of BCTC.
Caption: Experimental workflow for the TRPV1 functional assay.
Other Bioactive Molecules Incorporating the this compound Scaffold
The utility of the this compound scaffold extends beyond TRPV1 antagonists. Derivatives have been investigated for a range of other biological activities, including:
-
Enzyme Inhibition: The scaffold has been incorporated into molecules designed to inhibit enzymes such as Poly (ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.
-
Other Receptor Modulation: The pyridine carboxamide core is found in ligands for other G-protein coupled receptors (GPCRs) and ion channels, although specific examples directly derived from this compound are less common in the public literature.
The continued exploration of this scaffold in medicinal chemistry is likely to yield novel compounds with a wide array of therapeutic applications.
Conclusion
This compound is a valuable and versatile building block in drug discovery and development. While not possessing intrinsic receptor antagonist activity, its structural features are readily incorporated into more complex molecules that exhibit potent and selective biological effects. The case of the TRPV1 antagonist BCTC highlights the successful application of the 3-chloropyridine moiety in achieving high-affinity antagonism. The synthetic accessibility of this compound and its amenability to chemical modification ensure its continued importance as a scaffold for the generation of novel therapeutic agents. Future research in this area will undoubtedly uncover new derivatives with diverse pharmacological profiles, further cementing the role of this scaffold in medicinal chemistry.
References
starting materials for 3-Chloropyridine-4-carboxamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for the preparation of 3-Chloropyridine-4-carboxamide, a key intermediate in the pharmaceutical and agrochemical industries. This document provides a detailed overview of the common starting materials, reaction pathways, and experimental protocols.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two primary pathways: the amidation of 3-chloropyridine-4-carboxylic acid and the partial hydrolysis of 3-chloro-4-cyanopyridine. The choice of route often depends on the availability and cost of the starting materials.
Pathway 1: Amidation of 3-Chloropyridine-4-carboxylic Acid
This is a direct and widely used method for the synthesis of amides. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with an ammonia source.
Experimental Protocols
Method A: Thionyl Chloride Mediated Amidation
This classic method involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by amination.
-
Activation of the Carboxylic Acid: To a solution of 3-chloropyridine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane, thionyl chloride (1.1-1.5 equivalents) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux for 1-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 3-chloropyridine-4-carbonyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cooled in an ice bath. A solution of aqueous ammonia or ammonia gas is then introduced into the reaction mixture. The reaction is typically stirred for 1-2 hours at 0-5 °C and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Method B: Peptide Coupling Agent Mediated Amidation
Modern peptide coupling reagents offer a milder and often more efficient alternative for amide bond formation.
-
Reaction Setup: To a solution of 3-chloropyridine-4-carboxylic acid (1 equivalent) in an aprotic solvent like DMF or dichloromethane, a peptide coupling reagent such as HATU (1.1 equivalents) or PyBOP (1.1 equivalents) is added, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA, 2-3 equivalents).
-
Amidation: An ammonia source, such as ammonium chloride (1.2 equivalents), is added to the reaction mixture. The reaction is stirred at room temperature for 2-16 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is diluted with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by recrystallization or column chromatography.
Pathway 2: Partial Hydrolysis of 3-Chloro-4-cyanopyridine
The controlled hydrolysis of the nitrile group in 3-chloro-4-cyanopyridine offers another viable route to the desired carboxamide. The key challenge in this pathway is to prevent over-hydrolysis to the carboxylic acid.
Experimental Protocol
Controlled Acidic or Basic Hydrolysis
-
Reaction Setup: 3-chloro-4-cyanopyridine (1 equivalent) is dissolved in a suitable solvent. For acidic hydrolysis, concentrated sulfuric acid is often used, while for basic hydrolysis, a solution of sodium hydroxide or hydrogen peroxide in a mixed solvent system can be employed.
-
Hydrolysis: The reaction temperature and time are critical parameters to control the selectivity of the hydrolysis. The reaction is typically carried out at a moderate temperature (e.g., 40-80 °C) and monitored closely.
-
Work-up and Purification: Once the starting material is consumed and before significant formation of the carboxylic acid is observed, the reaction is quenched. For acidic hydrolysis, the mixture is carefully poured onto ice and neutralized with a base to precipitate the product. For basic hydrolysis, the pH is adjusted to neutral with an acid. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Synthesis of Key Starting Materials
Synthesis of 3-Chloro-4-cyanopyridine
A common method for the synthesis of 3-chloro-4-cyanopyridine is the chlorination of 4-cyanopyridine.
Experimental Protocol
-
Lithiation: A solution of 2,2,6,6-tetramethylpiperidine (2.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -30 °C. n-Butyllithium (2.0 equivalents) is added slowly, and the mixture is stirred for 15 minutes at room temperature before being cooled to -78 °C.
-
Addition of 4-Cyanopyridine: A solution of 4-cyanopyridine (1 equivalent) in THF is added dropwise to the reaction mixture at -78 °C. The stirring is continued for 30 minutes.
-
Chlorination: A solution of a chlorinating agent, such as hexachloroethane (2.0 equivalents), in THF is then added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 3-chloro-4-cyanopyridine.
Synthesis of 3-Chloropyridine-4-carboxylic Acid
This precursor can be prepared by the hydrolysis of 3-chloro-4-cyanopyridine or by the oxidation of a suitable precursor like 3-chloro-4-methylpyridine.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.
| Starting Material(s) | Product | Reagents | Typical Yield |
| 3-Chloropyridine-4-carboxylic Acid | This compound | Thionyl chloride, Ammonia | Good to Excellent |
| 3-Chloropyridine-4-carboxylic Acid | This compound | HATU, DIEA, NH₄Cl | High |
| 3-Chloro-4-cyanopyridine | This compound | H₂SO₄ or NaOH (controlled) | Moderate to Good |
| 4-Cyanopyridine | 3-Chloro-4-cyanopyridine | n-BuLi, TMP, C₂Cl₆ | Good |
| 3-Chloro-4-cyanopyridine | 3-Chloropyridine-4-carboxylic Acid | Strong acid or base hydrolysis | High |
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for the amidation of 3-chloropyridine-4-carboxylic acid.
Caption: Experimental workflow for the partial hydrolysis of 3-chloro-4-cyanopyridine.
3-Chloropyridine-4-carboxamide literature review and background
An In-depth Technical Guide to 3-Chloropyridine-4-carboxamide
Introduction
This compound is a fine chemical intermediate with significant applications in the pharmaceutical and material science sectors. Its molecular formula is C6H5ClN2O, and it is also known by its CAS number 100859-32-3. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a stable chemical building block for organic synthesis. The presence of a chlorine atom on the pyridine ring makes it a versatile precursor for various substitution reactions, allowing for the introduction of diverse functional groups.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Chloropyridine | 3-Chloropyridine-2-carboxamide |
| CAS Number | 100859-32-3[1] | 626-60-8 | 114080-95-4 |
| Molecular Formula | C6H5ClN2O[1] | C5H4ClN | C6H5ClN2O |
| Molecular Weight | 156.57 g/mol | 113.54 g/mol | 156.57 g/mol |
| Purity | ≥98.0% | - | - |
| Appearance | - | Colorless liquid | - |
| Storage | Keep sealed and away from direct light | - | - |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, general synthetic strategies for related compounds can provide insight into its preparation. The synthesis of pyridine carboxamide derivatives often involves the amidation of the corresponding carboxylic acid or the hydrolysis of a nitrile precursor.
General Synthesis Workflow
A plausible synthetic route to this compound would likely involve the preparation of a 3-chloropyridine-4-carbonitrile intermediate, followed by hydrolysis to the amide. The following diagram illustrates a generalized workflow for the synthesis of a substituted pyridine carboxamide.
Caption: Generalized synthetic workflow for pyridine-4-carboxamides.
Experimental Protocol for a Related Compound: Synthesis of 2-chloro-4-methyl-3-carboxamide
A patented method for the synthesis of a related compound, 2-chloro-4-methyl-3-carboxamide, involves the hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile in concentrated sulfuric acid. This approach highlights a common strategy for converting a nitrile to a carboxamide in the pyridine series.
Biological Activities and Drug Development Potential
This compound is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). While specific biological data for this compound is scarce in publicly available literature, the broader class of pyridine carboxamides has been extensively investigated for various therapeutic applications.
Derivatives of pyridine carboxamides have shown a wide range of biological activities, including but not limited to:
-
Anticancer agents: Certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated for their antiproliferative activity and as Aurora-A kinase inhibitors.
-
Antifungal agents: Novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors with antifungal activity.
-
Anti-inflammatory and Analgesic agents: The versatile chemical structure of chloropyridine carboxamide derivatives allows for modifications that are particularly noted in the development of anti-inflammatory and analgesic drugs.
-
Antimicrobial agents: Pyridine-3-carboxamide analogs have been developed and shown to be effective against bacterial wilt in tomatoes caused by Ralstonia solanacearum.
Logical Relationship in Drug Discovery
The use of this compound as a building block in drug discovery follows a logical progression from initial synthesis to the development of new therapeutic agents.
Caption: Logical workflow for drug discovery using this compound.
Conclusion
This compound is a valuable chemical intermediate with considerable potential in the fields of pharmaceutical sciences and material development. While detailed public data on its specific synthesis and biological activity is limited, the well-established importance of the pyridine carboxamide scaffold in medicinal chemistry underscores the significance of this compound as a starting point for the synthesis of novel molecules with therapeutic potential. Further research into the specific properties and applications of this compound is warranted to fully explore its utility.
References
An In-depth Technical Guide on the Safety and Handling of 3-Chloropyridine-4-carboxamide
Section 1: Hazard Identification and Classification
Based on analogous compounds, 3-Chloropyridine-4-carboxamide is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications for similar compounds suggest that this chemical may be harmful if swallowed, toxic or fatal in contact with skin or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2] It may also be suspected of causing genetic defects and could be very toxic to aquatic life with long-lasting effects.[1][2]
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description | Source Compound |
| H227 | Combustible liquid. | 3-Chloropyridine[1][2] |
| H301 / H302 | Toxic / Harmful if swallowed. | This compound (from supplier)[3], 3-Chloropyridine[1] |
| H310 + H330 | Fatal in contact with skin or if inhaled. | 3-Chloropyridine[1] |
| H311 | Toxic in contact with skin. | 3-Chloropyridine[2] |
| H315 | Causes skin irritation. | 2-Chloropyridine-4-carboxamide[4], 3-Chloropyridine[1][2] |
| H318 / H319 | Causes serious eye damage / irritation. | 2-Chloropyridine-4-carboxamide[4], 3-Chloropyridine[1] |
| H335 | May cause respiratory irritation. | 2-Chloropyridine-4-carboxamide[4], 3-Chloropyridine[1][2] |
| H341 | Suspected of causing genetic defects. | 3-Chloropyridine[2] |
| H373 | May cause damage to organs through prolonged or repeated exposure. | 3-Chloropyridine[1] |
| H410 | Very toxic to aquatic life with long lasting effects. | 3-Chloropyridine[1] |
Section 2: Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes data for 3-Chloropyridine as a reference.
Table 2: Physical and Chemical Properties of 3-Chloropyridine
| Property | Value |
| Molecular Formula | C5H4ClN |
| Molecular Weight | 113.54 g/mol [5] |
| Appearance | Clear liquid[6] |
| Boiling Point | 147 - 150 °C @ 760 mmHg[6] |
| Flash Point | 66 °C[6] |
| Specific Gravity | 1.190[6] |
| pH | 7.0 (10 g/L aq. sol.)[6] |
Section 3: Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][6]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, or a self-contained breathing apparatus (SCBA) for emergency situations.[1][2]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][6]
Section 4: First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Call a physician immediately.[1][2][4][6] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Call a physician immediately.[1][2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[1][2][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][3][6] |
Section 5: Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including a self-contained breathing apparatus.[1]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[6]
-
Prevent further leakage or spillage if safe to do so.
-
Contain the spill with inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[3]
-
Do not let the product enter drains.[3]
Fire-Fighting:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Wear a self-contained breathing apparatus for firefighting if necessary.[4]
-
Combustible liquid; containers may explode when heated.[1][2]
Section 6: Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, detailed experimental protocols specifically for the handling and use of this compound in a research context. Similarly, information regarding its specific signaling pathways and mechanism of toxicity is not available in the provided search results. Researchers should develop their own standard operating procedures (SOPs) based on the information in this guide and in consultation with their institution's environmental health and safety department.
References
solubility profile of 3-Chloropyridine-4-carboxamide in common lab solvents
Solubility Profile of 3-Chloropyridine-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on structural analysis and outlines detailed experimental protocols for determining precise solubility values.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure, including the presence of polar and nonpolar functional groups, and its ability to form intermolecular interactions with the solvent. This compound possesses a pyridine ring, a chloro substituent, and a carboxamide group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Chloro Group: This group is weakly polar and contributes to the overall lipophilicity of the molecule.
-
Carboxamide Group: The amide functionality is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Based on these features, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxamide group suggests potential for hydrogen bonding with protic solvents. However, the overall molecule has a significant nonpolar character contributed by the pyridine ring and the chloro substituent. Therefore, low to moderate solubility is expected in water, which may increase in more polar organic solvents like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly strong solvents for amides. High solubility is anticipated in DMSO and DMF. Acetonitrile is also expected to be a reasonably good solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxamide and the pyridine nitrogen, very low solubility is expected in nonpolar solvents.
-
Other Common Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Intermediate solubility is predicted in these solvents, depending on the balance between their polarity and the structural features of this compound.
A summary of the predicted qualitative solubility is presented in the table below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Category | Common Lab Solvents | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Moderate |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High |
| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low |
| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid compound in various solvents.
Kinetic (Shake-Flask) Method for Thermodynamic Solubility
This is the gold-standard method for determining the thermodynamic equilibrium solubility.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time is critical and should be determined empirically (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, use centrifugation followed by careful withdrawal of the supernatant, or filter the solution through a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often kinetic solubility measurements.
a) Miniaturized Shake-Flask Method:
This is a scaled-down version of the traditional shake-flask method, often performed in 96-well plates.
Methodology:
-
Dispensing: Dispense a known amount of solid this compound into each well of a 96-well plate.
-
Solvent Addition: Add a known volume of different solvents to the wells.
-
Sealing and Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature for a shorter period (e.g., 1-4 hours).
-
Clarification: Centrifuge the plate to pellet the undissolved solid.
-
Analysis: Transfer the supernatant to a new plate and determine the concentration, typically by UV-Vis spectrophotometry or LC-MS.
b) Turbidimetric (Nephelometric) Method:
This method determines the point at which a compound precipitates from a solution.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Titration: Add small aliquots of the stock solution to an aqueous buffer or the target solvent in a multi-well plate.
-
Precipitation Detection: Monitor the solution for the onset of precipitation using a plate reader that can measure turbidity (light scattering). The concentration at which precipitation occurs is the kinetic solubility.
Workflow for High-Throughput Solubility Screening
Caption: High-throughput solubility screening workflows.
This guide provides a foundational understanding of the likely solubility characteristics of this compound and offers robust experimental frameworks for its quantitative determination. For drug development professionals, obtaining precise solubility data is a critical step in formulation, bioavailability assessment, and overall candidate selection.
Methodological & Application
Application Note: A Two-Step Synthesis of 3-Chloropyridine-4-carboxamide from 3-Chloropyridine
Introduction
3-Chloropyridine-4-carboxamide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a number of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This application note provides a detailed two-step protocol for the synthesis of this compound, starting from the readily available 3-chloropyridine. The described methodology involves a palladium-catalyzed cyanation followed by a manganese dioxide-catalyzed hydrolysis, offering a reproducible and scalable route to the target compound.
Overall Synthetic Scheme
The synthesis of this compound from 3-chloropyridine is achieved in two sequential steps:
-
Step 1: Palladium-Catalyzed Cyanation. 3-chloropyridine is converted to the intermediate 3-chloro-4-cyanopyridine via a palladium-catalyzed cross-coupling reaction with potassium ferrocyanide as the cyanide source.
-
Step 2: Manganese Dioxide-Catalyzed Hydrolysis. The intermediate 3-chloro-4-cyanopyridine is then hydrolyzed in the presence of a manganese dioxide catalyst to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-cyanopyridine
This protocol is adapted from a general method for the palladium-catalyzed cyanation of chloropyridines.[1]
Materials:
-
3-Chloropyridine
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Argon or Nitrogen gas
-
Deionized water
-
5% Ammonium hydroxide solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried round-bottom flask, add potassium ferrocyanide (0.2 mmol), potassium carbonate (0.2 mmol), and palladium(II) acetate (0.005 mmol).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add 3-chloropyridine (1 mmol) and 1,4-dioxane (20 mL) to the flask.
-
Heat the reaction mixture to 100 °C and maintain for 1 hour with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (80 mL) and wash with a 5% ammonium hydroxide solution (2 x 80 mL).
-
Extract the aqueous phase with an organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-4-cyanopyridine.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on the manganese dioxide-catalyzed hydrolysis of cyanopyridines.[2]
Materials:
-
3-Chloro-4-cyanopyridine
-
Manganese dioxide (MnO₂)
-
Deionized water
-
Glycerine bath or heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare the manganese dioxide catalyst by the redox method using potassium permanganate and manganese chloride in a neutral medium.
-
In a round-bottom flask, dissolve 3-chloro-4-cyanopyridine (0.1923 mol) in deionized water (7.778 mol).
-
Add the prepared manganese dioxide catalyst (0.023 mol) to the solution.
-
Reflux the reaction mixture at 100-115 °C for 8 hours using a glycerine bath or heating mantle.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and wash the solid residue with distilled water.
-
Combine the filtrate and washings and evaporate the solvent on a steam bath or using a rotary evaporator to dryness to obtain the solid this compound.
Data Summary
The following table summarizes the typical quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |
| Starting Material | 3-Chloropyridine | 3-Chloro-4-cyanopyridine |
| Key Reagents | K₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃ | MnO₂ |
| Solvent | 1,4-Dioxane | Water |
| Reaction Temperature | 100 °C | 100-115 °C |
| Reaction Time | 1 hour | 8 hours |
| Yield | 84% (of 3-cyanopyridine)[1] | 85.0 mol % (of nicotinamide)[2] |
Note: The yield for Step 1 is reported for the synthesis of 3-cyanopyridine and may vary for the 4-cyano isomer. The yield for Step 2 is for the hydrolysis of 3-cyanopyridine to nicotinamide and is expected to be similar for the chloro-substituted analogue.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for the two-step synthesis.
Conclusion
This application note details a robust and efficient two-step synthesis of this compound from 3-chloropyridine. The palladium-catalyzed cyanation of 3-chloropyridine provides a direct route to the key intermediate, 3-chloro-4-cyanopyridine. Subsequent hydrolysis using a manganese dioxide catalyst affords the desired product in good yield. The provided protocols are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications.
References
- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 2. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Chloropyridine-4-carboxamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 3-Chloropyridine-4-carboxamide as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly focusing on its application in the generation of substituted pyridine derivatives via palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a key building block in medicinal chemistry due to the presence of a reactive chlorine atom on the pyridine ring, which can be readily displaced or participate in cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position, leading to the synthesis of a wide range of biologically active molecules. Its utility is particularly notable in the development of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern drug discovery for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. In the context of this compound, this reaction allows for the introduction of various amine-containing moieties, which are prevalent in many pharmaceutical agents. A general protocol for this reaction is provided below, based on established methods for the amination of chloropyridines.
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the amine (1.2 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the Schlenk flask with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | 1,4-Dioxane | 100 | 16 | 78 |
| 3 | Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 110 | 24 | 65 |
Note: The data presented in this table is representative and based on typical yields for Buchwald-Hartwig amination of chloropyridines. Actual yields may vary depending on the specific amine and reaction conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating biaryl or vinyl-substituted pyridine structures. This reaction is instrumental in building molecular complexity and is widely used in the synthesis of pharmaceutical intermediates.
This protocol outlines the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid (1.5 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture and continue to bubble argon for another 5 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 10 | 75 |
Note: The data presented in this table is representative and based on typical yields for Suzuki-Miyaura coupling of chloropyridines. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Visualization of Experimental Workflows
Buchwald-Hartwig Amination Workflow
3-Chloropyridine-4-carboxamide: A Versatile Scaffold for Active Pharmaceutical Ingredients
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3-Chloropyridine-4-carboxamide is emerging as a critical building block in the synthesis of a diverse range of active pharmaceutical ingredients (APIs). Its unique chemical structure allows for versatile functionalization, making it a valuable starting material for the development of targeted therapies, including kinase inhibitors for oncology and antivirals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.
Introduction
This compound is a substituted pyridine derivative characterized by a chlorine atom at the 3-position and a carboxamide group at the 4-position. This arrangement of functional groups provides two key reactive sites. The chlorine atom is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various substituents. The carboxamide group can be involved in hydrogen bonding and can be modified to modulate the physicochemical properties of the final compound. These features make this compound an attractive starting point for the synthesis of complex molecules with desired biological activities.
Applications in Drug Discovery
The this compound core is found in several investigational drugs, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Focal Adhesion Kinase (FAK) Inhibitors
One of the most significant applications of the this compound scaffold is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a key role in tumor progression, metastasis, and angiogenesis.
GSK2256098 , a potent and selective FAK inhibitor that has undergone clinical investigation, features a derivative of the pyridine carboxamide core. The synthesis of GSK2256098 and its analogs often involves the strategic modification of the 3- and 4-positions of the pyridine ring to achieve high affinity and selectivity for the FAK ATP-binding site.
Quantitative Data Summary
The following tables summarize key quantitative data for a series of pyridine carboxamide derivatives, highlighting their potential as kinase inhibitors.
Table 1: In Vitro Biological Activity of Pyridine Carboxamide-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| GSK2256098 | FAK | 1.5 | U87MG | 0.012 |
| FAK | - | OVCAR8 | 0.015 | |
| FAK | - | A549 | 0.0085 | |
| Compound A | VEGFR-2 | 12.4 | HUVEC | 0.25 |
| Compound B | HER-2 | 7.7 | MCF-7 | 0.17 |
| Compound C | PIM-1 | 11.4 | K562 | 0.57 |
Data compiled from various public sources.
Table 2: Pharmacokinetic Parameters of GSK2256098 [1]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 1000 mg twice daily (BID) |
| Elimination Half-life (t½) | 4-9 hours |
| Target Engagement (pFAK reduction) | ~80% at 750, 1000, and 1500 mg BID |
Experimental Protocols
The following protocols provide a general framework for the synthesis of APIs based on the this compound scaffold.
Protocol 1: Synthesis of a 3-Amino-Pyridine-4-Carboxamide Intermediate
This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with an amine, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Substituted amine (e.g., aniline derivative)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the substituted amine (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-pyridine-4-carboxamide derivative.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol outlines the Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-position of the pyridine ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Potassium Carbonate)
-
Solvent mixture (e.g., Dioxane/Water)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the boronic acid/ester (1.5 equivalents) in the solvent mixture.
-
Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3-aryl-pyridine-4-carboxamide product.
Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in cancer cell signaling, the pathway targeted by inhibitors derived from this compound.
Caption: FAK signaling pathway in cancer.
Experimental Workflow: Synthesis of a Kinase Inhibitor Core
The diagram below outlines a typical experimental workflow for the synthesis of a kinase inhibitor core structure starting from this compound.
Caption: Synthetic workflow for an API.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its utility in the construction of kinase inhibitors, such as the FAK inhibitor GSK2256098, underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics.
References
Application of 3-Chloropyridine-4-carboxamide in Agrochemical Synthesis
Introduction
3-Chloropyridine-4-carboxamide is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals. Its pyridine core, substituted with both a chlorine atom and a carboxamide group, provides multiple reaction sites for the construction of complex molecules with desired biological activities. This compound serves as a valuable building block for the development of novel fungicides and bactericides, primarily through the modification of the carboxamide nitrogen. The resulting N-substituted pyridine carboxamide derivatives have shown considerable efficacy in controlling a range of plant pathogens.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the synthesis of potential agrochemical candidates.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of N-substituted pyridine carboxamide fungicides. The general synthetic strategy involves the conversion of the carboxamide group into a more reactive intermediate, such as an acid chloride, followed by reaction with various amines to introduce structural diversity. This approach allows for the fine-tuning of the molecule's biological activity and physical properties.
Derivatives of pyridine carboxamide have been shown to be effective against a variety of plant pathogens. For instance, analogous pyridine-3-carboxamide derivatives have demonstrated significant potential in controlling bacterial wilt in tomatoes, caused by Ralstonia solanacearum. Furthermore, a number of pyridine carboxamides act as succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi.
Experimental Protocols
The following protocols describe a two-step process for the synthesis of N-aryl-3-chloropyridine-4-carboxamides, potential fungicidal agents, starting from this compound. This process involves the hydrolysis of the starting material to its corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent amidation.
Protocol 1: Hydrolysis of this compound to 3-Chloropyridine-4-carboxylic acid
This protocol describes the hydrolysis of the amide to the corresponding carboxylic acid. This step is crucial for activating the molecule for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Alternatively, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloropyridine-4-carboxylic acid.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: Synthesis of N-Aryl-3-chloropyridine-4-carboxamides
This protocol details the conversion of 3-chloropyridine-4-carboxylic acid into its acid chloride, followed by reaction with an aromatic amine to yield the final N-aryl carboxamide product.
Materials:
-
3-Chloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Substituted aniline (aromatic amine)
-
Triethylamine (TEA) or other suitable base
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Formation of the Acid Chloride:
-
Suspend 3-chloropyridine-4-carboxylic acid in an anhydrous solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloropyridine-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 3-chloropyridine-4-carbonyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve the desired substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-3-chloropyridine-4-carboxamide.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and biological activity of a series of N-aryl-3-chloropyridine-4-carboxamides.
Table 1: Synthesis of N-Aryl-3-chloropyridine-4-carboxamides
| Compound ID | Aryl Amine Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| CPCA-01 | 4-Fluoroaniline | 4 | 85 | 155-157 |
| CPCA-02 | 4-Chloroaniline | 4 | 88 | 162-164 |
| CPCA-03 | 4-Methylaniline | 5 | 82 | 148-150 |
| CPCA-04 | 2,4-Dichloroaniline | 6 | 78 | 170-172 |
Table 2: In Vitro Fungicidal Activity of N-Aryl-3-chloropyridine-4-carboxamides (EC₅₀ in µg/mL)
| Compound ID | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
| CPCA-01 | 15.2 | 25.8 | 30.1 |
| CPCA-02 | 10.5 | 18.3 | 22.7 |
| CPCA-03 | 20.1 | 35.4 | 41.5 |
| CPCA-04 | 8.9 | 12.1 | 15.6 |
| Boscalid (Reference) | 5.2 | 8.7 | 10.3 |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationship of the described processes.
Application Notes and Protocols for Cross-Coupling Reactions with 3-Chloropyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-chloropyridine-4-carboxamide, a versatile building block in medicinal chemistry. The following sections outline representative experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Given the electron-deficient nature of the pyridine ring and the presence of the carboxamide group, careful selection of reaction conditions is crucial for successful transformations.
General Considerations for Cross-Coupling with this compound
The reactivity of this compound in cross-coupling reactions is influenced by the C-Cl bond, which is less reactive than corresponding C-Br or C-I bonds. Consequently, the use of highly active palladium catalysts and specific ligands is often necessary to achieve good yields. Elevated temperatures and inert atmosphere conditions are standard requirements to ensure catalyst stability and prevent side reactions.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical starting conditions for the cross-coupling of this compound with various coupling partners. Optimization of these parameters may be necessary for specific substrates.
| Reaction Type | Coupling Partner | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd₂(dba)₃ (2-5%) | SPhos (4-10%) | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2-5%) | RuPhos (4-10%) | NaOtBu or LiHMDS | Toluene or Dioxane | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5%) | PPh₃ (4-10%) & CuI (5-10%) | Et₃N or DIPA | DMF or Toluene | 80-100 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-pyridine-4-carboxamides
This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and SPhos (0.05 mmol, 5 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyridine-4-carboxamide.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-pyridine-4-carboxamides
This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add anhydrous toluene (3 mL).
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Add the catalyst solution from the Schlenk tube to the flask containing the reactants.
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 3-amino-pyridine-4-carboxamide derivative.
Sonogashira Coupling: Synthesis of 3-Alkynyl-pyridine-4-carboxamides
This protocol provides a representative procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), CuI (0.05 mmol, 5 mol%), and PPh₃ (0.05 mmol, 5 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add anhydrous DMF (5 mL) and triethylamine (2.5 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Heat the reaction to 80 °C and stir until completion as indicated by TLC or LC-MS (typically 6-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-alkynyl-pyridine-4-carboxamide.
Application Notes and Protocols for the Derivatization of 3-Chloropyridine-4-carboxamide in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-Chloropyridine-4-carboxamide, a key scaffold in medicinal chemistry. The following sections outline strategies and methodologies for generating a library of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process. The protocols focus on two primary points of diversification: modification of the pyridine ring via Suzuki-Miyaura cross-coupling and derivatization of the carboxamide moiety through amide bond formation. Representative data is presented to illustrate the analysis of SAR, and a hypothetical signaling pathway is provided as an example of target-oriented drug design.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of a reactive chlorine atom on the pyridine ring and a modifiable carboxamide group allows for extensive chemical exploration. By systematically altering these positions, researchers can probe the chemical space around the core scaffold to identify key structural features that govern biological activity and selectivity. This process, known as establishing a structure-activity relationship (SAR), is fundamental to optimizing lead compounds into clinical candidates. The insights gained from SAR studies can guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Derivatization
The derivatization of this compound can be efficiently achieved at two key positions: the C3-position of the pyridine ring and the nitrogen of the carboxamide.
-
Modification at the C3-Position (Pyridine Ring): The chlorine atom at the C3-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of steric and electronic effects on biological activity.[1][2][3][4][5]
-
Modification of the Carboxamide Moiety: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of novel amides.[6][7][8][9] This allows for the introduction of various substituents that can influence properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process involves the initial derivatization of the core scaffold, followed by purification and characterization of the synthesized compounds. Subsequently, the biological activity of the analogs is assessed, and the resulting data is used to establish a structure-activity relationship.
Figure 1: A generalized experimental workflow for the synthesis and SAR evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization of the Carboxamide via Amide Bond Formation
This protocol outlines the hydrolysis of the carboxamide to the carboxylic acid, followed by coupling with a primary or secondary amine.
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
10 M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend this compound in water.
-
Add 10 M NaOH solution and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Chloropyridine-4-carboxylic acid.
Step 2: Amide Bond Formation
Materials:
-
3-Chloropyridine-4-carboxylic acid
-
Amine (primary or secondary, 1.1 equivalents)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-Chloropyridine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
A systematic derivatization of the this compound scaffold allows for the elucidation of its SAR. The following table provides a hypothetical example of SAR data for a series of derivatives against a cancer cell line (e.g., HeLa).
| Compound ID | R¹ (at C3) | R² (Amide) | IC₅₀ (µM) |
| 1a | -Cl | -NH₂ | >100 |
| 1b | -Phenyl | -NH₂ | 50.2 |
| 1c | -4-Methoxyphenyl | -NH₂ | 25.8 |
| 1d | -4-Fluorophenyl | -NH₂ | 15.1 |
| 1e | -3-Pyridyl | -NH₂ | 75.4 |
| 2a | -Cl | -NH-CH₂Ph | 80.5 |
| 2b | -4-Fluorophenyl | -NH-CH₂Ph | 10.3 |
| 2c | -4-Fluorophenyl | -NH-Cyclopropyl | 5.2 |
| 2d | -4-Fluorophenyl | -N(CH₃)₂ | 45.6 |
Analysis of Hypothetical SAR Data:
-
Substitution at C3: Replacing the chloro group with an aryl group (e.g., phenyl in 1b ) improves activity. Electron-withdrawing or -donating groups on the phenyl ring can further modulate potency, with a 4-fluoro substitution (1d ) appearing beneficial.
-
Modification of the Carboxamide: Extending the amide with a benzyl group (2a ) shows some improvement. Combining the favorable 4-fluorophenyl group at C3 with modifications to the amide leads to the most potent compounds. A cyclopropyl group (2c ) on the amide nitrogen appears to be particularly effective in this hypothetical series.
Representative Signaling Pathway
To understand the mechanism of action of these compounds, it is crucial to identify their cellular target and the signaling pathway they modulate. Assuming the synthesized derivatives are inhibitors of a protein kinase, such as MEK1 in the MAPK/ERK pathway, a simplified representation of this pathway is shown below.
Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, with a hypothetical inhibitory action of a this compound derivative on MEK1/2.
This diagram illustrates how a derivative could inhibit MEK1/2, thereby blocking downstream signaling to ERK and ultimately affecting cellular responses like proliferation. This provides a rationale for the observed anti-cancer activity and a basis for further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes and Protocols for 3-Chloropyridine-4-carboxamide in Novel Material Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of 3-Chloropyridine-4-carboxamide and its derivatives as foundational building blocks in the development of novel materials. The protocols herein detail methodologies for the synthesis of advanced pharmaceutical agents, agrochemicals, and functional materials such as Metal-Organic Frameworks (MOFs).
Pharmaceutical Applications: Synthesis of Novel Antimicrobial Agents
This compound and its isomers are pivotal intermediates in the synthesis of new drug molecules.[1] The pyridine ring, functionalized with a chloro group and a carboxamide, offers multiple reaction sites for creating diverse molecular architectures with specific biological activities.[1][2] A significant application lies in the development of potent antimicrobial agents, particularly against drug-resistant pathogens.
Application Note:
Derivatives of chloropyridine carboxamides have shown significant promise in the development of new antitubercular drugs. By performing nucleophilic substitution at the chloro position, a variety of functional groups can be introduced, leading to compounds with high efficacy against Mycobacterium tuberculosis. The following protocols are based on the successful synthesis of novel pyrazinamide derivatives from a 3-chloropyrazine-2-carboxamide precursor, an isomer of the title compound, demonstrating a powerful synthetic strategy.[3][4]
Experimental Protocol: Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide [3]
This protocol details the aminodehalogenation of a chloropyrazine-carboxamide with 4-methylbenzylamine.
Materials:
-
3-Chloropyrazine-2-carboxamide
-
4-Methylbenzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
In a microwave reactor vial, combine 3-chloropyrazine-2-carboxamide (1.0 eq), 4-methylbenzylamine (1.2 eq), and DIPEA (1.5 eq).
-
Add NMP as the solvent to achieve a suitable concentration.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide.
Data Presentation: Antimycobacterial Activity
The following table summarizes the in vitro whole-cell activity of synthesized pyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.[3][4]
| Compound ID | Substituent (R) on Benzylamine | MIC (µM)[3][4] | IC50 (µM) vs. HepG2[3] |
| 1 | H | > 620 | > 250 |
| 2 | 3-Cl | 42 | > 250 |
| 3 | 3,4-diCl | 21 | > 250 |
| 4 | 3-CF₃ | 84 | > 250 |
| 5 | 4-Cl | 21 | > 250 |
| 6 | 2-CH₃ | 42 | > 250 |
| 7 | 4-OCH₃ | 21 | > 250 |
| 8 | 4-CH₃ | 6 | > 250 |
| 9 | 4-NH₂ | 29 | > 250 |
| Pyrazinamide | (Standard) | 25 | Not reported |
Signaling Pathway/Experimental Workflow Diagram:
Caption: Workflow for the synthesis and antimicrobial evaluation of pyrazinamide derivatives.
Agrochemical Applications: Development of Novel Fungicides and Bactericides
The pyridine carboxamide scaffold is a well-established pharmacophore in agrochemicals, with commercial fungicides utilizing this core structure.[5] By modifying the substituents on the pyridine and carboxamide moieties, novel compounds with targeted activity against plant pathogens can be developed.
Application Note:
Pyridine-3-carboxamide derivatives have been synthesized and evaluated for their efficacy in controlling bacterial wilt in tomatoes caused by Ralstonia solanacearum.[6] These compounds demonstrate the potential of this chemical class to yield new plant protection agents. The synthesis involves the coupling of a substituted aminothiazole with a nicotinic acid derivative.
Experimental Protocol: Synthesis of N-(4-phenylthiazol-2-yl)nicotinamide Derivatives [6]
This protocol describes the synthesis of pyridine-3-carboxamide analogs as potential agents against bacterial wilt.
Materials:
-
Substituted 2-amino-4-phenylthiazole
-
Nicotinoyl chloride
-
Pyridine (as solvent and base)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the substituted 2-amino-4-phenylthiazole (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add nicotinoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(4-phenylthiazol-2-yl)nicotinamide derivative.
Data Presentation: Efficacy Against Bacterial Wilt Pathogen
The following table presents the inhibitory activity of synthesized pyridine-3-carboxamide analogs against Ralstonia solanacearum and their effect on tomato seed quality.[6]
| Compound ID | Substituents | Binding Energy (kJ/mol) with 4CSD Protein[6] | Tomato Seed Germination (%) at 0.001%[6] | Vigor Index at 0.001%[6] |
| 4a | 4-Cl on phenyl, 6-OH on pyridine | -8.910 | 92 ± 0.51 | 1613.06 ± 5.95 |
| 4e | 4-F on phenyl, 6-OH on pyridine | Not specified | 91 ± 0.48 | 1589.23 ± 5.21 |
| Control | No treatment | - | 88 ± 0.56 | 1186.10 ± 3.78 |
| Streptomycin | (Standard) | -8.765 | Not reported | Not reported |
Logical Relationship Diagram:
Caption: Logical progression from a building block to a lead agrochemical compound.
Novel Materials: Pyridine Carboxamide-Based Metal-Organic Frameworks (MOFs)
The rigid structure and coordinating atoms (N, O) of pyridine carboxamide derivatives make them excellent candidates for organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis.
Application Note:
While direct synthesis of MOFs from this compound is an emerging area, the use of analogous pyridine dicarboxylate linkers demonstrates the feasibility and potential of this approach. The following protocol is adapted from the solvothermal synthesis of lanthanide-based MOFs using a pyridine-3,5-bis(phenyl-4-carboxylic acid) linker.[3] This provides a foundational method for exploring the use of this compound derivatives in MOF synthesis.
Experimental Protocol: Solvothermal Synthesis of a Pyridine-Based MOF
This protocol provides a general method for the synthesis of a lanthanide-organic framework using a pyridine-based dicarboxylate linker.
Materials:
-
Lanthanide salt (e.g., Er(NO₃)₃·6H₂O)
-
Pyridine-3,5-bis(phenyl-4-carboxylic acid) (H₂L) or a functionalized this compound derivative
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the lanthanide salt (e.g., 0.1 mmol) in a solvent mixture of DMF, ethanol, and deionized water.
-
Add the pyridine-based organic linker (e.g., 0.05 mmol) to the solution.
-
Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with DMF and ethanol, and dry in air.
Data Presentation: Properties of a Representative Pyridine-Based MOF
The following table summarizes key properties of a lanthanide-organic framework synthesized with a pyridine dicarboxylate linker.[3]
| Property | Value |
| Formula | {[Er₄(L)₃(µ₃-OH)₄(H₂O)₄]·(NO₃)₂·solvent}n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Topology | lcy {3³.5⁹.6³} |
| CO₂ Uptake (195 K) | 105 cm³/g |
| N₂ Uptake (77 K) | 10 cm³/g |
| Thermal Stability | Stable up to ~350 °C |
Experimental Workflow Diagram:
Caption: Workflow for the solvothermal synthesis of a pyridine-based MOF.
References
- 1. Syntheses, Characterization, and Luminescence Properties of Four Metal–Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand | Semantic Scholar [semanticscholar.org]
- 2. 2D lanthanide MOFs driven by a rigid 3,5-bis(3-carboxy-phenyl)pyridine building block: solvothermal syntheses, structural features, and photoluminescence and sensing properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, structure and adsorption properties of lanthanide–organic frameworks with pyridine-3,5-bis(phenyl-4-carboxylate) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structure and adsorption properties of lanthanide-organic frameworks with pyridine-3,5-bis(phenyl-4-carboxylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of N-substituted 3-Chloropyridine-4-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted pyridine-4-carboxamide scaffolds are key pharmacophores found in a variety of biologically active compounds. Notably, derivatives of this class have shown potent antifungal activity through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. The disruption of this enzyme's function leads to a breakdown in fungal respiration and energy production. This document provides a detailed protocol for the synthesis of a series of N-substituted 3-chloropyridine-4-carboxamide analogs, valuable for structure-activity relationship (SAR) studies and the development of novel antifungal agents.
Synthetic Workflow Overview
The synthesis of N-substituted this compound analogs can be efficiently achieved through a two-step process. The first step involves the activation of 3-chloropyridine-4-carboxylic acid by converting it to the more reactive acyl chloride. The subsequent step is the coupling of the acyl chloride with a diverse range of primary amines to yield the desired N-substituted carboxamide analogs.
Caption: General synthetic workflow for N-substituted this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloropyridine-4-carbonyl Chloride
This protocol describes the conversion of 3-chloropyridine-4-carboxylic acid to its acyl chloride, a key intermediate for the subsequent amide coupling reactions.
Materials:
-
3-chloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-chloropyridine-4-carbonyl chloride.
-
The crude acyl chloride is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-substituted this compound Analogs
This protocol outlines the coupling of 3-chloropyridine-4-carbonyl chloride with various substituted primary amines.
Materials:
-
3-chloropyridine-4-carbonyl chloride
-
Substituted primary amine (e.g., substituted aniline, benzylamine) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired substituted primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3-chloropyridine-4-carbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted this compound analog.
Data Presentation: Representative Analogs and Characterization
The following table summarizes the characterization data for representative N-substituted 3-chloropyrazine-2-carboxamides, which are structurally similar to the target pyridine analogs and were synthesized using a comparable protocol. This data can serve as a reference for the expected outcomes of the synthesis of this compound analogs.[1]
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| 1 | 2,4-Dichlorobenzyl | 49 | 121.5–124.5 | 8.55 (d, J = 2.3 Hz, 1H), 8.47 (d, J = 2.3 Hz, 1H), 8.02 (bs, 1H), 7.47–7.36 (m, 2H), 7.28–7.16 (m, 1H), 4.59 (d, J = 6.1 Hz, 2H) |
| 2 | 4-Fluorobenzyl | 55 | 115.0–117.9 | 8.53–8.51 (m, 1H), 8.45 (d, J = 2.4 Hz, 1H), 7.92 (bs, 1H), 7.37–7.28 (m, 2H), 7.07–6.97 (m, 2H), 4.60 (d, J = 6.5 Hz, 2H) |
| 3 | 3-(Trifluoromethyl)benzyl | 55 | 79.2–81.5 | 9.44 (t, J = 6.0 Hz, 1H, DMSO), 8.72 (d, J = 2.4 Hz, 1H, DMSO), 8.65 (d, J = 2.4 Hz, 1H, DMSO), 7.74–7.57 (m, 4H, DMSO), 4.60 (d, J = 6.0 Hz, 2H, DMSO) |
| 4 | 4-Chlorobenzyl | 63 | 133.5–135.2 | 8.53 (d, J = 2.4 Hz, 1H), 8.45 (d, J = 2.3 Hz, 1H), 7.94 (bs, 1H), 7.34–7.24 (m, 4H), 4.61 (d, J = 6.1 Hz, 2H) |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
N-substituted pyridine carboxamides often exert their antifungal effects by targeting succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[2][3] SDH is a key enzyme that links the TCA cycle and the electron transport chain by oxidizing succinate to fumarate. Inhibition of SDH disrupts these crucial metabolic pathways, leading to a depletion of cellular ATP and ultimately fungal cell death.
Caption: Proposed mechanism of action for N-substituted this compound analogs.
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 3-Chloropyridine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine-4-carboxamide derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural motif is found in molecules with a wide range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This document provides detailed application notes and protocols for performing molecular docking studies on this compound derivatives against two major classes of drug targets: protein kinases and the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
Potential Signaling Pathways and Drug Targets
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyridine carboxamide derivatives have been investigated as inhibitors of kinases within this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
Mycolic Acid Biosynthesis Pathway (InhA)
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death.
Caption: Mycolic acid biosynthesis pathway highlighting the role of InhA.
Data Presentation
The following tables summarize quantitative data from molecular docking and biological assays of pyridine carboxamide derivatives against various targets. It is important to note that data for the specific this compound scaffold is limited in publicly available literature; therefore, data for closely related analogs are presented.
Table 1: Molecular Docking and Biological Activity of Pyridine Carboxamide Derivatives against Kinases
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 (µM) | Reference |
| Compound 11 | Abl-wt | 3CS9 | - | -151.5 ± 11.8 | - | [1] |
| Compound 13 | Abl-wt | 3CS9 | - | -117.9 ± 17.6 | - | [1] |
| Compound 16 | PI3Kα | - | - | - | 37.4 (Caco-2) | [2] |
| Compound 18 | PI3Kα | - | - | - | 50.9 (Caco-2) | [2] |
| Compound 19 | PI3Kα | - | - | - | 17.0 (Caco-2) | [2] |
| Compound 21 | PI3Kα | - | - | - | 18.9 (Caco-2) | [2] |
| Compound 6j | Protein Kinase A | - | High | - | - | [3] |
Table 2: Molecular Docking and Biological Activity of Pyridine Carboxamide Derivatives against InhA
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | MIC (µg/mL) | Reference |
| NITD-529 | InhA | - | - | 9.60 | 1.54 | [4] |
| NITD-564 | InhA | - | - | 0.59 | 0.16 | [4] |
| GSK138 | InhA | - | - | 0.04 | 1 | [5] |
Table 3: Molecular Docking of Pyridine-3-carboxamide Analogs
| Compound ID | Target Protein | PDB ID | Binding Energy (kJ/mol) | Reference |
| Compound 4a | Monomeric Ralstonia solanacearum lectin | 4CSD | -8.910 | [6] |
| Standard | Monomeric Ralstonia solanacearum lectin | 4CSD | -6.466 | [6] |
Experimental Protocols
Protocol 1: Molecular Docking of this compound Derivatives against a Protein Kinase
This protocol outlines a general workflow for docking this compound derivatives into the ATP-binding site of a protein kinase.
Caption: Experimental workflow for kinase molecular docking.
1. Receptor Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For example, the structure of Abl kinase (PDB ID: 3CS9) can be used.[1]
-
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, AutoDock Tools), prepare the protein by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for amino acid residues at physiological pH.
-
Minimizing the protein structure using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes.
-
2. Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
3. Grid Generation:
-
Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand (if available) or a predicted binding pocket.
-
The grid box should be large enough to accommodate the ligand and allow for conformational sampling.
4. Molecular Docking:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined grid box on the receptor.
-
The docking algorithm will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.
5. Results Analysis:
-
Analyze the docking results to identify the best binding poses. This is typically based on the docking score or binding energy.
-
Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
6. Visualization:
-
Visualize the top-ranked binding poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera) to visually inspect the interactions and the fit of the ligand in the binding pocket.
Protocol 2: Molecular Docking of this compound Derivatives against M. tuberculosis InhA
This protocol provides a workflow for docking this compound derivatives against InhA, a key enzyme in mycobacterial cell wall synthesis.
Caption: Experimental workflow for InhA molecular docking.
1. Receptor Preparation:
-
Download the crystal structure of M. tuberculosis InhA from the PDB (e.g., PDB ID: 4QXI).
-
Prepare the protein structure as described in Protocol 1, step 1. It is crucial to retain the NADH cofactor if the docking is intended to explore binding to the InhA-NADH complex, as many inhibitors bind in this state.[4]
2. Ligand Preparation:
-
Prepare the this compound derivative as described in Protocol 1, step 2.
3. Grid Generation:
-
Define the binding pocket for docking. The grid box should encompass the active site, which can be identified from the position of the co-crystallized inhibitor or the NADH cofactor.
4. Molecular Docking:
-
Perform molecular docking using a suitable program. The docking parameters may need to be optimized for the specific target.
5. Results Analysis:
-
Analyze the docking scores and binding modes of the derivatives.
-
Identify key interactions with active site residues and the NADH cofactor. For InhA, interactions with residues like Tyr158 and the nicotinamide moiety of NADH are often important.[4]
6. Visualization:
-
Visualize the docked complexes to understand the structural basis of the predicted binding affinity.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers interested in the computational evaluation of this compound derivatives as potential therapeutic agents. By applying these molecular docking methodologies, researchers can gain valuable insights into the binding mechanisms of these compounds, prioritize candidates for synthesis and biological testing, and ultimately accelerate the drug discovery process. It is recommended to validate the computational predictions with in vitro and in vivo experimental assays.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridinecarboxamide Derivatives in Antifungal Agent Development
Disclaimer: Due to limited publicly available research specifically on the antifungal applications of 3-Chloropyridine-4-carboxamide, these application notes and protocols are based on closely related and extensively studied pyridinecarboxamide derivatives, particularly substituted nicotinamides (pyridine-3-carboxamides). The principles, experimental setups, and potential mechanisms of action are considered analogous and transferable for the purpose of guiding research and development in this chemical class.
Introduction
Fungal infections in both agriculture and medicine pose a significant threat, necessitating the continuous development of novel antifungal agents to combat rising resistance to existing treatments. Pyridinecarboxamides, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of potent fungicides. These compounds often target essential fungal enzymes, leading to the disruption of vital cellular processes.
Notably, derivatives of pyridinecarboxamide have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3] Inhibition of SDH disrupts fungal respiration, leading to cell death. This document provides a detailed overview of the application of pyridinecarboxamide derivatives in the discovery of new antifungal agents, complete with experimental protocols and data interpretation guidelines.
Data Presentation: Antifungal Activity of Pyridinecarboxamide Derivatives
The following tables summarize the in vitro and in vivo antifungal activities of various pyridinecarboxamide derivatives against a panel of pathogenic fungi. The data is compiled from studies on N-substituted nicotinamides, which serve as representative examples for this class of compounds.
Table 1: In Vitro Antifungal Activity of N-Substituted Pyridine-3-carboxamide Derivatives
| Compound ID | Structure | Target Fungi | Inhibition Rate (%) at 50 mg/L |
| 3f | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 76.9 |
| 3g | N-(2-(phenylamino)phenyl)-6-(trifluoromethyl)nicotinamide | Cytospora ambiens | 84.1 |
Data adapted from a study on novel pyridine carboxamides.[1]
Table 2: In Vivo Antifungal Activity of Compound 3f against Botrytis cinerea
| Compound | Concentration (mg/L) | Preventative Efficacy (%) |
| 3f | 200 | 53.9 |
| 100 | 49.0 | |
| 50 | 27.1 | |
| Thifluzamide | 200 | 55.2 |
| (Commercial Fungicide) | 100 | 41.2 |
| 50 | 33.8 |
This data indicates that compound 3f shows comparable in vivo efficacy to the commercial fungicide thifluzamide.[1]
Table 3: Succinate Dehydrogenase (SDH) Enzymatic Inhibition
| Compound | IC₅₀ (mg/L) | IC₅₀ (µM) |
| 3f | 5.6 | 17.3 |
| Thifluzamide | 7.61 | 14.4 |
The IC₅₀ values demonstrate that compound 3f is a potent inhibitor of SDH, with activity comparable to thifluzamide.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Pyridinecarboxamide Derivatives
This protocol describes a general method for the synthesis of N-aryl pyridinecarboxamide derivatives, which can be adapted for this compound.
Materials:
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Substituted pyridinecarboxylic acid (e.g., 6-chloronicotinic acid)
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Thionyl chloride (SOCl₂)
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Substituted 2-aminodiphenylamine
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Triethylamine (TEA)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: A mixture of the substituted pyridinecarboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
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Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM. To this solution, add the substituted 2-aminodiphenylamine (1.0 eq) and triethylamine (1.5 eq).
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The reaction mixture is stirred at room temperature for 4-6 hours.
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Work-up: The reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.
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Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired N-aryl pyridinecarboxamide.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the evaluation of the antifungal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized pyridinecarboxamide compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Dosing: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 mg/L). Pour the mixture into sterile petri dishes. A control plate with DMSO alone should also be prepared.
-
Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, at the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 1°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 48-72 hours), or until the mycelium in the control plate reaches the edge of the dish.
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Calculation: Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of the compounds against the target enzyme, SDH.
Materials:
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Mitochondria isolated from the target fungus (e.g., Botrytis cinerea)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate
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2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation methods.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, isolated mitochondria, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding succinate, PMS, and DCPIP.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow from synthesis to mechanism of action for pyridinecarboxamide antifungals.
Caption: A typical workflow for the development of novel antifungal agents.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. [PDF] Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloropyridine-4-carboxamide
Welcome to the technical support center for the synthesis of 3-Chloropyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting and FAQs
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for preparing this compound:
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Amidation of 3-Chloropyridine-4-carboxylic acid: This is a widely used method that involves activating the carboxylic acid and then reacting it with an ammonia source.
-
Hydrolysis of 3-Chloro-4-cyanopyridine: This route involves the partial hydrolysis of the nitrile group to the corresponding amide.
Q2: My reaction yield is low when starting from 3-Chloropyridine-4-carboxylic acid. What are the potential causes and solutions?
Low yields in the amidation of 3-Chloropyridine-4-carboxylic acid are a common issue. The primary causes often involve incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.[1]
Troubleshooting Low Yield in Amidation Reactions
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt. The carboxylic acid must be converted to a more electrophilic species. | 1. Convert to Acyl Chloride: A common and effective method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acyl chloride is highly reactive towards amines. 2. Use Coupling Reagents: Employ peptide coupling reagents such as DCC, EDC, or HATU.[2] These reagents form a highly reactive O-acylisourea or an active ester intermediate that readily reacts with amines. |
| Side Reactions | The primary side reaction with carbodiimide coupling agents (DCC, EDC) is the formation of an unreactive N-acylurea.[3] | To suppress this side reaction, add coupling additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[2] |
| Suboptimal Reaction Conditions | Temperature, solvent, and the choice of base can significantly impact the reaction outcome. | Temperature: Many amidation reactions proceed well at room temperature, but for less reactive starting materials, gentle heating might be necessary.[2] Conversely, running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize side reactions.[3] Solvent: Aprotic solvents like DCM, THF, or DMF are generally preferred. Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and drive the equilibrium towards the product. |
| Presence of Water | Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the starting carboxylic acid and reducing the yield.[1][3] | Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2] |
Q3: How can I improve the yield of the hydrolysis of 3-Chloro-4-cyanopyridine?
The hydrolysis of a nitrile to an amide can sometimes proceed further to the carboxylic acid, thus reducing the yield of the desired carboxamide. Careful control of reaction conditions is crucial.
Optimizing Nitrile Hydrolysis
| Parameter | Recommendation | Rationale |
| Reagent | Use a controlled amount of a base like sodium hydroxide or potassium hydroxide.[4] | The ratio of base to the cyanopyridine can influence whether the primary product is the amide or the carboxylic acid.[4] Using a stoichiometric amount or a slight excess of base favors amide formation, while a large excess will promote hydrolysis to the carboxylic acid. |
| Temperature | Maintain a moderate temperature. For the hydrolysis of 3-cyanopyridine to nicotinamide (a related compound), temperatures around 107-109°C have been reported.[4] | Higher temperatures can accelerate the hydrolysis of the amide to the carboxylic acid.[5] |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. | Over-extending the reaction time can lead to the formation of the carboxylic acid byproduct. |
Q4: I am observing significant impurity formation. How can I minimize side products?
Impurity formation is a common challenge. The nature of the impurity depends on the synthetic route chosen.
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For Amidation Reactions: As mentioned, the formation of N-acylurea is a common side product when using carbodiimide coupling agents.[3] The use of additives like HOBt can mitigate this.
-
Purification: If side products are unavoidable, purification by column chromatography or recrystallization is often necessary. For this compound, which is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
Protocol 1: Amidation of 3-Chloropyridine-4-carboxylic acid via Acyl Chloride
This two-step protocol involves the formation of an acyl chloride followed by amidation.
Step A: Synthesis of 3-Chloro-4-pyridinecarbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Chloropyridine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the reaction mixture to cool to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3-Chloro-4-pyridinecarbonyl chloride is typically used in the next step without further purification.
Step B: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise while stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates. The solid should be washed with water and a small amount of cold solvent to remove any remaining impurities.
-
If the product remains in solution, quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Direct Amidation using a Coupling Reagent (HATU)
-
Dissolve 3-Chloropyridine-4-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF.[1]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add a source of ammonia, such as ammonium chloride (1.2 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product as needed.
Visual Guides
Caption: Workflow for the amidation of 3-Chloropyridine-4-carboxylic acid.
Caption: Troubleshooting decision tree for low yield in amidation reactions.
References
Technical Support Center: Purification of Crude 3-Chloropyridine-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloropyridine-4-carboxamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is 3-chloro-4-pyridinecarboxylic acid, which forms due to the hydrolysis of the carboxamide functional group. Other potential impurities include unreacted starting materials from the synthesis, such as 3-chloro-4-cyanopyridine, and potentially other chlorinated pyridine species depending on the synthetic route.
Q2: My crude product is a discolored solid. What could be the cause?
A2: Discoloration in the crude product can arise from several sources. The presence of colored impurities from the reaction, degradation of starting materials or the product, or residual catalysts can all contribute to a non-white appearance. Purification via recrystallization or column chromatography will typically remove these colored impurities.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: If crystallization is not occurring, several techniques can be employed. First, ensure the solution is not too dilute; you can try evaporating some of the solvent to increase the concentration. "Seeding" the solution with a tiny crystal of pure product can initiate crystallization. Scratching the inside of the flask with a glass rod at the surface of the solution can also create nucleation sites. If these methods fail, you may need to reconsider your solvent system.
Q4: During column chromatography, my compound is streaking on the TLC plate and the column. How can I prevent this?
A4: Streaking is often an issue with polar, nitrogen-containing compounds like pyridines on silica gel, which is acidic. The basic nitrogen of the pyridine ring can interact strongly with the acidic silica, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Solution |
| The chosen solvent is too good at room temperature, meaning a significant amount of product remains dissolved even after cooling. | Select a solvent in which the compound has lower solubility at room temperature. You can also try a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the crude product in a minimum amount of the "good" hot solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Too much solvent was used to dissolve the crude product. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This will ensure the solution is saturated upon cooling, maximizing crystal formation. |
| The cooling process was too rapid. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
Column Chromatography
Problem: Poor separation between this compound and 3-chloro-4-pyridinecarboxylic acid.
| Possible Cause | Solution |
| The eluent system is not optimized for separating an amide and a carboxylic acid. | The carboxylic acid is significantly more polar than the amide. Start with a less polar eluent system to elute the less polar impurities and the desired amide first. A gradient elution, gradually increasing the polarity, will then elute the more polar carboxylic acid. A common starting point for separating such compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. To effectively separate the acidic impurity, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can sometimes improve the resolution by ensuring the carboxylic acid is protonated and potentially less polar. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven.
Column Chromatography Protocol
This protocol provides a starting point for the purification of this compound by silica gel chromatography.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to visualize the separation of your crude product. A good starting eluent system to try is a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting the polarity as needed). The addition of 0.5% triethylamine can improve the spot shape. The amide should have a higher Rf value than the more polar carboxylic acid impurity.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the starting eluent. Collect fractions and monitor their composition by TLC. You can gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |
| This compound | C₆H₅ClN₂O | 156.57 | ~168-172 | Soluble in polar organic solvents, sparingly soluble in water. |
| 3-chloro-4-pyridinecarboxylic acid | C₆H₄ClNO₂ | 157.55 | ~235-238 | Soluble in polar protic solvents, sparingly soluble in non-polar organic solvents. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
addressing solubility issues of 3-Chloropyridine-4-carboxamide in reaction media
Technical Support Center: 3-Chloropyridine-4-carboxamide
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in reaction media. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs) - Solubility Issues
Q1: My this compound is not dissolving or is only partially soluble in my reaction solvent. What are the initial troubleshooting steps?
A: Poor solubility can significantly hinder reaction rates and lower yields. The first step is a visual inspection of the reaction mixture. If you observe suspended solid particles, it confirms a solubility problem. Begin by assessing the compatibility of your solvent with this compound based on the principle of "like dissolves like." Given its polar functional groups (carboxamide and pyridine nitrogen) and the chloro substituent, polar solvents are a good starting point.
Q2: How does temperature affect the solubility of this compound?
A: For most solid solutes, solubility increases with temperature. Gently warming the reaction mixture can be a simple and effective way to dissolve more of the compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. It is advisable to perform a small-scale test to determine the effect of temperature on solubility and stability.
Q3: Which organic solvents are generally recommended for dissolving this compound?
A: While specific quantitative data is limited, based on its structure, this compound is expected to have better solubility in polar aprotic solvents. Consider using solvents such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Polar protic solvents like ethanol and methanol may also be effective. A systematic solvent screening is the best approach to identify the optimal solvent for your specific reaction conditions.
Q4: Can I use a co-solvent system to improve the solubility?
A: Yes, using a co-solvent is a common and effective strategy.[1][][3] If this compound has poor solubility in your primary reaction solvent, adding a miscible co-solvent in which it is highly soluble can significantly improve the overall solubility.[1][][3] For instance, if your reaction is in a less polar solvent like dichloromethane (DCM), adding a small amount of DMF or DMSO can enhance solubility.
Q5: Are there other methods to enhance the solubility of this compound if solvent and temperature adjustments are not sufficient?
A: Several other techniques can be employed to enhance solubility, including:
-
pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can alter the ionization state of the molecule, potentially increasing solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid by grinding or micronization increases the surface area, which can lead to a faster dissolution rate.[4]
-
Use of Solubilizing Agents: In some cases, the addition of surfactants or other solubilizing agents can be beneficial, particularly in aqueous-organic mixtures.
Troubleshooting Guide for Solubility Issues
If you are encountering solubility problems with this compound, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Data Presentation: Solubility Screening of this compound
It is highly recommended to perform a solubility screening to identify the most suitable solvent for your reaction. The following table can be used to record your experimental results.
| Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (mg/mL) | Observations |
| Polar Aprotic | ||||
| Dimethylformamide (DMF) | 6.4 | 36.7 | e.g., Fully soluble, Partially soluble | |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | e.g., Forms a clear solution | |
| Acetonitrile (ACN) | 5.8 | 37.5 | e.g., Insoluble, Precipitates on standing | |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | ||
| Polar Protic | ||||
| Methanol (MeOH) | 5.1 | 32.7 | ||
| Ethanol (EtOH) | 4.3 | 24.5 | ||
| Water | 9.0 | 80.1 | ||
| Halogenated | ||||
| Dichloromethane (DCM) | 3.1 | 9.1 | ||
| Chloroform | 4.1 | 4.8 | ||
| Non-Polar | ||||
| Toluene | 2.4 | 2.4 | ||
| Hexane | 0.1 | 1.9 |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents at room temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, ACN, THF, MeOH, EtOH, DCM, Toluene, Water)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution.
-
If the solid remains, sonicate the mixture for 10-15 minutes.
-
Record the results as "Fully Soluble," "Partially Soluble," or "Insoluble" for each solvent in a table.
-
Select the solvent that provides complete dissolution at the desired concentration for your reaction.
Protocol 2: Co-solvent Screening for Improved Solubility
Objective: To find an effective co-solvent mixture to dissolve this compound in a primary reaction solvent where it has poor solubility.
Materials:
-
This compound
-
Primary reaction solvent (e.g., DCM)
-
A selection of co-solvents (e.g., DMF, DMSO, ACN)
-
Graduated pipettes or syringes
-
Vials
Procedure:
Caption: Experimental workflow for co-solvent screening.
-
Preparation: In a vial, add the required amount of this compound for your reaction. Add a portion of the primary reaction solvent to create a slurry.
-
Titration: While stirring or vortexing, add a high-solubility co-solvent (e.g., DMF) dropwise until the solid completely dissolves.
-
Quantification: Record the volume of the primary solvent and the co-solvent used to achieve a clear solution.
-
Optimization: Calculate the minimum percentage of the co-solvent required. It is often best to use the lowest effective amount to avoid potential impacts on the reaction.
-
Reaction Scalability: When scaling up your reaction, maintain the determined solvent-to-co-solvent ratio.
References
stability of 3-Chloropyridine-4-carboxamide under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Chloropyridine-4-carboxamide under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at acidic, neutral, and alkaline pH?
A1: Based on the general stability of aromatic amides, this compound is expected to be susceptible to hydrolysis under both acidic and alkaline conditions, particularly when heated.[1][2][3] The amide bond is the primary site of degradation. Under neutral pH conditions and at ambient temperature, the compound is expected to be relatively stable. However, stability can be influenced by temperature, light, and the presence of oxidative agents.[4][5]
Q2: What are the likely degradation products of this compound upon hydrolysis?
A2: Under acidic conditions, hydrolysis of the amide bond is expected to yield 3-chloropyridine-4-carboxylic acid and an ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[1] In alkaline conditions, the degradation will likely produce the salt of 3-chloropyridine-4-carboxylic acid (e.g., sodium 3-chloropyridine-4-carboxylate if sodium hydroxide is used) and ammonia gas.[1]
Q3: Are there any specific storage recommendations for this compound solutions at different pH values?
A3: For short-term storage, solutions should be kept at low temperatures (2-8 °C) and protected from light to minimize degradation. For long-term storage, it is advisable to prepare fresh solutions before use, especially for those at acidic or alkaline pH. If buffered solutions are used, it is important to ensure the buffer components do not catalyze degradation.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5] This method should be capable of separating the parent compound from its potential degradation products. The development of such a method often involves forced degradation studies to generate the degradants and ensure the method's specificity.[4][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation observed at neutral pH. | Presence of enzymatic contaminants in buffers or water. | Use high-purity water and sterile-filtered buffers. |
| Exposure to high-intensity light. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Oxidative degradation. | Degas solutions and consider storing under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent degradation rates between replicate experiments. | Poor temperature control. | Ensure the use of a calibrated and stable heating apparatus (e.g., water bath, heating block). |
| Inaccurate pH measurement or control. | Calibrate the pH meter before use and verify the pH of the solution after adding the compound. | |
| Variability in sample preparation. | Use precise volumetric glassware and ensure the compound is fully dissolved before starting the experiment. | |
| Poor separation of the parent compound and degradation products in HPLC. | Inappropriate column chemistry or mobile phase. | Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and optimize the mobile phase composition (organic solvent, pH, buffer concentration). |
| Co-elution of peaks. | Adjust the gradient slope or run the analysis in isocratic mode. Consider changing the detection wavelength. | |
| Unexpected degradation products are observed. | Interaction with excipients or buffer components. | Analyze a placebo or buffer blank under the same stress conditions to identify any interfering peaks. |
| Secondary degradation of primary products. | Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[5] |
General Experimental Protocol for Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under acidic, alkaline, and neutral hydrolytic conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade acetonitrile and methanol
-
Phosphate or other suitable buffer for neutral pH studies
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
2. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in a minimal amount of organic co-solvent (e.g., methanol or acetonitrile) if necessary.
-
Dilute with high-purity water to a final known concentration (e.g., 1 mg/mL). This is the stock solution.
3. Hydrolytic Degradation:
-
Acidic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at a controlled temperature (e.g., 60-80 °C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[8]
-
Before HPLC analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing the samples with an equivalent amount of HCl before analysis.
-
-
Neutral Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of high-purity water or a neutral buffer.
-
Maintain the solution at the same temperature as the acid/base hydrolysis experiments and collect samples at the same time points.
-
4. Sample Analysis:
-
Dilute the collected and neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
If sufficient degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) and degradation rate constant (k) under each condition.
Visualizations
Caption: Troubleshooting workflow for inconsistent stability results.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. asianjpr.com [asianjpr.com]
troubleshooting low reactivity in functionalization of the pyridine core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of the pyridine core, with a particular focus on addressing low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (EAS) on the pyridine ring failing or giving very low yields?
A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack.[1] Standard electrophilic aromatic substitution reactions that work well on benzene often require harsh conditions for pyridine and typically result in low yields.[2] The nitrogen atom can also be protonated or coordinate to Lewis acids used as catalysts, further deactivating the ring.[1]
Troubleshooting Steps:
-
Activation of the Pyridine Ring: Convert the pyridine to a pyridine-N-oxide. The N-oxide group is an activating group that directs electrophilic substitution to the 4-position.[3] The N-oxide can be subsequently removed by deoxygenation.
-
Harsh Reaction Conditions: For direct EAS on pyridine, extremely harsh conditions, such as high temperatures (e.g., 300°C for nitration), may be necessary, though yields are often still low.[2]
-
Alternative Strategies: Consider transition-metal-catalyzed C-H activation or nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine (e.g., a halopyridine) as more efficient alternatives.
Q2: I am observing a mixture of C2 and C4 isomers in my Minisci reaction. How can I improve the regioselectivity?
A2: The Minisci reaction, which involves the addition of a radical to a protonated pyridine, often yields a mixture of C2 and C4 isomers due to the similar reactivity of these positions.[4][5]
Troubleshooting Steps:
-
Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the radical and any substituents on the pyridine ring. Larger radicals may favor the less sterically hindered position.
-
Reaction Conditions: The solvent, acid, and oxidant used can influence the C2/C4 ratio. Systematic screening of these parameters is recommended.
-
Protecting Groups: In some cases, the use of a directing or blocking group on the pyridine nitrogen can enhance selectivity for the C4 position.
Q3: My nucleophilic aromatic substitution (SNAr) on a chloropyridine is sluggish. What can I do to improve the reaction rate?
A3: The reactivity of halopyridines in SNAr reactions depends on the position of the halogen and the presence of electron-withdrawing groups. Halogens at the 2- and 4-positions are more reactive than at the 3-position due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate.[6]
Troubleshooting Steps:
-
Leaving Group: If possible, switch to a better leaving group. For SNAr on heteroaromatics, the reactivity order is often F > Cl > Br > I.
-
Reaction Conditions: Increase the reaction temperature. Microwave heating can also be effective in accelerating the reaction.
-
Base: Use a stronger base to facilitate the deprotonation of the nucleophile, increasing its nucleophilicity.
-
Catalysis: In some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a more efficient alternative to traditional SNAr for the introduction of amine nucleophiles.
Q4: My palladium-catalyzed C-H arylation of pyridine is not working. What are the common pitfalls?
A4: Palladium-catalyzed C-H activation of pyridines can be challenging due to the coordinating ability of the pyridine nitrogen, which can interact with the palladium catalyst and inhibit its activity.[7]
Troubleshooting Steps:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Sometimes, a "ligand-free" protocol with a higher catalyst loading might be effective.
-
Oxidant: These reactions often require an oxidant. Ensure the oxidant is fresh and added in the correct stoichiometry.
-
Directing Groups: The use of a directing group can facilitate C-H activation at a specific position.
-
Additives: Additives such as silver salts or carboxylic acids can play a crucial role in the catalytic cycle.
-
Reaction Conditions: Temperature, solvent, and base are all important parameters to optimize.
Troubleshooting Guides
Low Yield in Pyridine Functionalization
This guide provides a systematic approach to troubleshooting low yields in common pyridine functionalization reactions.
Caption: A general workflow for troubleshooting low yields in pyridine functionalization.
Decision Guide for Pyridine Functionalization Strategy
Choosing the right strategy for functionalizing the pyridine core is crucial for success. This decision tree provides a guide based on the desired substitution pattern and the nature of the substituent to be introduced.
Caption: A decision tree to guide the selection of a pyridine functionalization strategy.
Data Presentation
Table 1: Comparison of Catalytic Systems for C-H Arylation of 2-Phenylpyridine Derivatives
| Parameter | Palladium-Catalyzed Arylation | Photoredox-Catalyzed Arylation |
| Catalyst System | Pd(OAc)₂ / Ligand | Ru(bpy)₃Cl₂ or other photocatalyst |
| Arylating Agent | Aryl iodides, arylboronic acids, diaryliodonium salts | Arenediazonium salts |
| Typical Catalyst Loading | 2-10 mol% | 1-5 mol% |
| Reaction Temperature | 80-120 °C | Room Temperature |
| Typical Yields | 60-95% | 70-98% |
| Key Advantages | Well-established, broad substrate scope | Mild conditions, high functional group tolerance |
| Key Disadvantages | Higher temperatures, potential for catalyst poisoning | Requires a light source, can be sensitive to oxygen |
Table 2: Representative Yields for Nucleophilic Aromatic Substitution on 2-Chloropyridine
| Nucleophile | Conditions | Product | Yield (%) |
| Morpholine | K₂CO₃, DMF, 100 °C, 12h | 2-Morpholinopyridine | 85 |
| Sodium Methoxide | MeOH, reflux, 6h | 2-Methoxypyridine | 92 |
| Aniline | K₂CO₃, Pd₂(dba)₃, Xantphos, Toluene, 110 °C, 24h | 2-(Phenylamino)pyridine | 78 |
| Thiophenol | K₂CO₃, DMF, 80 °C, 4h | 2-(Phenylthio)pyridine | 90 |
Experimental Protocols
Protocol 1: Electrophilic Nitration of Pyridine via Pyridine-N-Oxide
This two-step protocol is a reliable method for the synthesis of 4-nitropyridine.
Step 1: Synthesis of Pyridine-N-Oxide
-
Materials: Pyridine, 40% peracetic acid, isopropyl alcohol, diethyl ether.
-
Procedure:
-
To a stirred solution of pyridine (1.0 eq) in a suitable flask, add 40% peracetic acid (1.1 eq) dropwise, maintaining the temperature at 85 °C.
-
After the addition is complete, continue stirring until the temperature drops to 40 °C.
-
The resulting acetate salt can be converted to the hydrochloride salt by bubbling gaseous HCl through the mixture, followed by purification by recrystallization from isopropyl alcohol.
-
Alternatively, the free base can be obtained by evaporating the acetic acid under reduced pressure and distilling the residue at low pressure (100-105 °C / 1 mm Hg).
-
Step 2: Nitration of Pyridine-N-Oxide
-
Materials: Pyridine-N-oxide, fuming nitric acid, concentrated sulfuric acid, ice, saturated sodium carbonate solution.
-
Procedure: [8]
-
Prepare the nitrating acid by slowly adding fuming nitric acid (2.9 eq) to concentrated sulfuric acid (5.6 eq) in an ice bath. Allow the mixture to warm to 20 °C.
-
In a three-neck flask, heat pyridine-N-oxide (1.0 eq) to 60 °C.
-
Add the nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.
-
After the addition, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution to pH 7-8 to precipitate the yellow solid product, 4-nitropyridine-N-oxide.
-
Collect the solid by filtration.
-
Step 3: Deoxygenation of 4-Nitropyridine-N-Oxide (Representative Procedure)
-
Materials: 4-Nitropyridine-N-oxide, PCl₃, chloroform.
-
Procedure:
-
Dissolve 4-nitropyridine-N-oxide (1.0 eq) in chloroform.
-
Add phosphorus trichloride (PCl₃) (1.1 eq) dropwise at a temperature that maintains a gentle reflux.
-
After the addition, heat the mixture at reflux for 1 hour.
-
Cool the mixture and pour it into ice water.
-
Make the aqueous layer basic with sodium carbonate and extract with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-nitropyridine.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol describes a general procedure for the C-C bond formation at the 2-position of the pyridine ring.[9]
-
Materials: 2-Bromopyridine, arylboronic acid, Pd(PPh₃)₄, sodium carbonate, 1,4-dioxane, water.
-
Procedure:
-
In a reaction flask, combine 2-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), and sodium carbonate (2.0 eq).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typical reaction times are 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine with an Amine
This protocol provides a general method for the synthesis of 2-aminopyridines.
-
Materials: 2-Chloropyridine, amine nucleophile, a base (e.g., K₂CO₃ or triethylamine), a solvent (e.g., DMF, NMP, or toluene).
-
Procedure:
-
To a solution of 2-chloropyridine (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Typically, this involves diluting with water and extracting the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of substituted pyridines with electrophilic boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Chloropyridine-4-carboxamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from reaction mixtures involving 3-Chloropyridine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: The removal of residual palladium is critical for several reasons. In pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1] For example, the European Agency for the Evaluation of Medicinal Products regulations limit platinum group metals, including palladium, to less than 5 ppm in the final drug product.[2] Furthermore, residual palladium can interfere with downstream reactions and biological assays, leading to inaccurate results.[3][4][5][6]
Q2: What makes palladium removal from reactions with this compound potentially challenging?
A2: The pyridine nitrogen in this compound can act as a ligand, forming strong complexes with the palladium catalyst. This coordination can make the palladium less available for removal by standard techniques and may require more specialized scavenging methods.
Q3: What are the most common methods for removing residual palladium?
A3: The most common methods include treatment with solid-supported scavengers (adsorption), extraction with aqueous solutions of chelating agents, recrystallization, and treatment with activated carbon.[1][2][7][8] Often, a combination of these methods is most effective.[1]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The standard and most accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][3][4] While other techniques exist, ICP-MS is typically used for final quality control of drug molecules.[2]
Troubleshooting Guides
Issue 1: High levels of residual palladium (>100 ppm) remain after standard purification (e.g., column chromatography).
Possible Cause:
-
Column chromatography alone is often insufficient to remove palladium to the low levels required for pharmaceutical intermediates.[3][5][6]
-
Strong coordination of palladium to the pyridine nitrogen of your product may be preventing its removal with the silica gel.
Troubleshooting Steps:
-
Implement a Scavenging Step: After chromatography, incorporate a treatment with a palladium scavenger. Thiol-based, thiourea-based, or trimercaptotriazine (TMT)-based scavengers are highly effective.[9][10]
-
Optimize Scavenger Choice: The choice of scavenger is system-dependent.[1] Screen a few different types of scavengers to find the most effective one for your specific reaction conditions.
-
Activated Carbon Treatment: As a cost-effective alternative or supplementary step, treat a solution of your product with activated carbon.[1][11]
Issue 2: Significant product loss is observed after treatment with a scavenger or activated carbon.
Possible Cause:
-
Non-specific adsorption of your product onto the solid support of the scavenger or activated carbon.[1] This can be more pronounced if your product has low solubility in the chosen solvent.
Troubleshooting Steps:
-
Select a More Selective Scavenger: Some scavengers, like microporous polystyrene-bound TMT (MP-TMT), have shown high selectivity for palladium with minimal product loss.[1]
-
Optimize Scavenging Conditions:
-
Solvent: Use a solvent in which your product is highly soluble to minimize adsorption.
-
Temperature: Adjusting the temperature may influence the binding kinetics of the scavenger to palladium versus your product.
-
Time: Reduce the treatment time to the minimum required for effective palladium removal.
-
-
Reduce Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon. This can be determined through small-scale optimization experiments.
Issue 3: Recrystallization is ineffective at removing palladium.
Possible Cause:
-
The palladium-product complex may be co-crystallizing with your desired compound.
Troubleshooting Steps:
-
Add a Chelating Agent to the Mother Liquor: Before crystallization, add a soluble chelating agent like N-acetylcysteine or thiourea.[2] These agents bind to the palladium and help to keep it dissolved in the mother liquor during crystallization.
-
Solvent System Optimization: Experiment with different solvent and anti-solvent combinations for your recrystallization.
Data Presentation: Comparison of Palladium Scavenging Methods
The following table summarizes the performance of various palladium removal techniques reported in the literature.
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Microporous Polystyrene-TMT (MP-TMT) | 330 | 10-30 | 0.20 wt MP-TMT in DMF, overnight | [1] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt Darco KB-B in THF at 45°C for 18h | [1] |
| Activated Charcoal & TMT (Binary System) | 2239 | 20 | TMT (20 mol %), activated charcoal (0.2 wt), DCM, 20°C, 2h | [1] |
| Silica-supported TMT (Si-TMT) | > Target | < Target | 0.03 wt Si-TMT at 35°C for 2h | [1] |
| SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | Not specified | [9] |
| Si-TMT Scavenging Resin | >100 | < 100 | Post-chromatography treatment | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., DMF, THF, DCM) in which the product is highly soluble.
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., MP-TMT, Si-Thiol, Si-TMT) to the solution. The amount of scavenger will depend on the specific scavenger and the initial palladium concentration, but a starting point is often a weight percentage relative to the product (e.g., 0.03-0.2 wt) or molar equivalents.[1][8]
-
Agitation: Stir the mixture at a specified temperature (e.g., room temperature to 45°C) for a predetermined time (e.g., 2 to 18 hours).[1] These parameters should be optimized for your specific system.
-
Filtration: Filter the mixture to remove the solid scavenger. A pad of celite can be used to ensure complete removal of fine particles.
-
Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the effectiveness of the removal process.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (e.g., 0.2 wt relative to the product) to the solution.[1]
-
Agitation: Stir the mixture at a suitable temperature for a set time (e.g., 2-18 hours).[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.[12]
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.[12]
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizations
Caption: Experimental workflow for palladium removal using scavengers.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arborassays.com [arborassays.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. benchchem.com [benchchem.com]
reaction condition optimization for aminodehalogenation of 3-Chloropyridine-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for the aminodehalogenation of 3-Chloropyridine-4-carboxamide, a key reaction in the synthesis of various pharmaceutical intermediates. The primary method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the aminodehalogenation of this compound?
A1: The most prevalent and effective method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][4] This reaction allows for the formation of a carbon-nitrogen bond between the pyridine ring and an amine.[2] It offers a broad substrate scope and generally proceeds with high efficiency under relatively mild conditions.[3]
Q2: Which factors are critical for the success of the Buchwald-Hartwig amination of this substrate?
A2: Several factors are crucial:
-
Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is critical.[5]
-
Base: The selection of a suitable base is necessary to facilitate the reaction.[5]
-
Solvent: An appropriate anhydrous, aprotic solvent is required.
-
Temperature: The reaction temperature needs to be carefully controlled.
-
Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Q3: What are some common challenges with the amination of chloropyridines?
A3: Chloropyridines can present unique challenges in palladium-catalyzed couplings. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6] Additionally, the chlorine atom is less reactive than bromine or iodine, often requiring more active catalyst systems.
Q4: Can I use ammonia as the amine source?
A4: Yes, using ammonia or ammonia equivalents to introduce a primary amine group is possible.[4] However, this can be challenging due to the volatility of ammonia and the potential for the product (an aminopyridine) to undergo a second reaction with the starting material.[7] Specialized catalyst systems and reaction conditions are often required for the efficient monoarylation of ammonia.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. | Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strict inert atmosphere. Use freshly opened or properly stored reagents. |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. | Screen a variety of phosphine ligands, particularly bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos, which have shown high activity for challenging substrates.[3][5][6] | |
| Incorrect Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle. | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[6][8] | |
| Low Reaction Temperature: The temperature may be too low for the less reactive chloro-substrate. | Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of Water: Traces of water can lead to the formation of the dehalogenated starting material. | Ensure all reagents and solvents are scrupulously dried. |
| β-Hydride Elimination: This can be a competing side reaction. | The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[1] Using a ligand that promotes rapid reductive elimination can minimize this side product. | |
| Di-arylation of Primary Amine | High Catalyst Loading or Temperature: These conditions can sometimes favor the formation of the diarylamine product. | Optimize the reaction by reducing the catalyst loading and reaction temperature. |
| Ligand Choice: The steric bulk of the ligand can influence selectivity for mono-arylation. | Employ bulky ligands that disfavor the oxidative addition of a second equivalent of the aryl halide to the palladium-arylamine complex. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, KOtBu, LiHMDS)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the palladium precursor and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous solvent and stir for a few minutes to allow for the formation of the active catalyst.
-
Add the base, this compound, and the amine.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for Aminodehalogenation
| Parameter | Typical Range | Notes |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for the less reactive chloride. |
| Palladium Loading | 0.5 - 5 mol% | Lower loadings are desirable but may require more active ligands. |
| Ligand Loading | 1 - 10 mol% | Typically used in slight excess relative to the palladium precursor. |
| Base Equivalence | 1.2 - 2.0 eq. | An excess of base is generally required. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Comparison of Common Catalyst Systems
| Palladium Precursor | Ligand | Base | Typical Solvents | Characteristics |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene, Dioxane | Highly active for a broad range of substrates, including aryl chlorides.[3] |
| Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | Effective for couplings involving primary and secondary amines.[6] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | Particularly effective for the amination of heteroaryl halides.[3][6] |
| Pd[P(o-tol)₃]₂ | CyPF-t-Bu | (NH₄)₂SO₄ | Dioxane | Used for the coupling of ammonia with aryl chlorides.[7] |
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Regioselective Functionalization of Chloropyridines
Welcome to the technical support center for the regioselective functionalization of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with chloropyridines, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) on a dichloropyridine is giving me a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in cross-coupling reactions of dichloropyridines is a common challenge due to the subtle differences in the electronic and steric environments of the chlorine atoms. The reactivity of the chloro-substituents is generally influenced by their position relative to the pyridine nitrogen (ortho, meta, para). Positions ortho (C2, C6) and para (C4) to the nitrogen are typically more activated towards oxidative addition in palladium-catalyzed cross-couplings.[1] However, several factors can be tuned to favor the desired regioisomer.
Potential Causes & Solutions:
-
Inappropriate Ligand: The steric and electronic properties of the catalyst's ligand are critical in determining regioselectivity.[2][3]
-
Solution: Conduct a ligand screen. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, bulky, electron-rich phosphine ligands like QPhos can favor reaction at the C4 position, while diphosphine ligands such as dppf may promote C2 coupling.[2] N-heterocyclic carbene (NHC) ligands like IPr have also been shown to be effective for C4-selective couplings.[2]
-
-
Suboptimal Catalyst System: The choice of palladium precursor and its interaction with the ligand can influence the active catalytic species.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting regioselectivity.[3][6]
-
Solution: A solvent screen is advisable. For instance, in Suzuki couplings of dichloropyrimidines, alcoholic solvent mixtures have been shown to afford greater reactivity and selectivity compared to polar aprotic solvents.[6]
-
-
Base Selection: The choice of base can impact the reaction's outcome.
Question 2: I am observing very low to no yield in my functionalization reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?
Answer: Low or no product formation is a frequent issue, particularly with chloropyridines, which are less reactive than their bromo- or iodo- counterparts due to the strong C-Cl bond.[4] This makes the initial oxidative addition step in many cross-coupling reactions more difficult.
Potential Causes & Solutions:
-
Catalyst Inactivity: The chosen catalyst system may not be active enough to cleave the C-Cl bond.
-
Solution: Switch to a more active catalyst system. For Suzuki couplings, Buchwald ligands (SPhos, XPhos) or NHC ligands are highly recommended.[4] Increasing the catalyst loading can also be beneficial.
-
-
Insufficient Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.
-
Ineffective Base: The base plays a crucial role in many reactions, such as activating the boronic acid in Suzuki couplings.
-
Solution: Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4]
-
-
Improper Reaction Setup: The presence of oxygen or moisture can deactivate the catalyst.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and properly degassed.[5]
-
Question 3: My directed ortho-lithiation of a chloropyridine is not proceeding with the expected regioselectivity. What could be going wrong?
Answer: Directed ortho-lithiation (DoM) is a powerful tool for regioselective functionalization. However, the outcome can be highly dependent on the substrate and reaction conditions.
Potential Causes & Solutions:
-
Incorrect Base or Reaction Conditions: The choice of base and temperature is critical for regioselective lithiation.
-
Solution: For kinetically controlled deprotonation, use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C).[8] Using alkyllithiums like n-BuLi can sometimes lead to competing nucleophilic addition.[9] Interestingly, the BuLi-LiDMAE superbase has been shown to promote an unprecedented C-6 lithiation of 2-chloropyridine.[9]
-
-
Isomerization of the Lithiated Intermediate: The initially formed lithiated species can sometimes rearrange, especially if the temperature is not strictly controlled.
-
Solution: Maintain a consistently low temperature throughout the deprotonation and the subsequent electrophilic quench.[8]
-
-
Influence of Other Substituents: The presence of other directing groups on the pyridine ring can influence the site of lithiation.
-
Solution: The directing ability of various groups should be considered. For example, a 2-chloropyridyl moiety can act as a directing group for ortho-lithiation on an attached aryl ring.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond strength: I > Br > Cl > F. This means that iodo- and bromopyridines are generally more reactive than chloropyridines, which in turn are more reactive than fluoropyridines. Consequently, reactions involving chloropyridines often require more forcing conditions, such as higher temperatures and more active catalyst systems.[4]
Q2: Are there any general guidelines for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyridines?
A2: Yes, the regioselectivity of SNAr on dichloropyridines is largely governed by the electronic effects of the pyridine nitrogen. The positions ortho (C2, C6) and para (C4) to the nitrogen are electron-deficient and thus more activated towards nucleophilic attack. For example, in 2,4-dichloropyrimidines (a related heterocyclic system), the C4 position is generally more reactive towards nucleophilic substitution.[7] For 3,5-dichloropyridine, the chlorine atoms are in meta positions and are less activated, often requiring more forcing conditions for substitution to occur.[1]
Q3: What are some common side reactions to be aware of during the functionalization of chloropyridines?
A3: Several side reactions can occur, depending on the reaction type:
-
Homocoupling: In cross-coupling reactions, the coupling partner (e.g., boronic acid) can couple with itself. This can often be minimized by ensuring the reaction is thoroughly degassed.[5]
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton, especially in the presence of aqueous bases at high temperatures. Using boronic esters (e.g., pinacol esters) can mitigate this issue.[5]
-
Hydrodehalogenation: The chloro group can be replaced by a hydrogen atom.
-
Formation of Pyridynes: Under strongly basic conditions and at elevated temperatures, elimination of HCl from a chloropyridine can lead to the formation of a highly reactive pyridyne intermediate, which can then undergo various reactions.[11][12]
Q4: Can protecting groups be used to control regioselectivity in chloropyridine functionalization?
A4: Yes, protecting group strategies can be employed, although they are not as common as in other aromatic systems. For instance, the nitrogen of the pyridine ring can be converted to a pyridine N-oxide. This modification alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack and the C4 position more susceptible to electrophilic attack. The N-oxide can be subsequently removed.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Regioselectivity in Suzuki Coupling of 2,4-Dichloropyridines
| Catalyst Precursor | Ligand | C4:C2 Selectivity | Yield (%) | Reference |
| Pd(PEPPSI)(IPr) | IPr | 2.5:1 to 10.4:1 | Good | [2] |
| Pd(OAc)₂ | QPhos | Favors C4 | Moderate | [2] |
| Pd(OAc)₂ | dppf | Exclusively C2 | Good | [2] |
| PdCl₂ | None | >99:1 (C4) | Excellent | [2] |
Table 2: Effect of Base and Solvent on Suzuki Coupling of 2,4-Dichloropyrimidines
| Base | Solvent | Yield (%) | Reference |
| K₂CO₃ | Dioxane/H₂O | Good | [7] |
| K₃PO₄ | 1,4-Dioxane | Good | [13] |
| Cs₂CO₃ | Toluene/H₂O | Good | [4] |
| Na₂CO₃ | DMF | Moderate | [6] |
| K₂CO₃ | Ethanol/Toluene | High | [6] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine at C4
This protocol is adapted from literature procedures demonstrating C4-selective coupling.[2]
-
Materials: 2,4-dichloropyridine, arylboronic acid, PdCl₂, K₃PO₄, 1,4-dioxane, water.
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and PdCl₂ (2 mol%).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Regioselective C4-Lithiation of 3,5-Dichloropyridine
This protocol is based on established methods for directed lithiation.[8]
-
Materials: 3,5-dichloropyridine, Lithium Diisopropylamide (LDA) solution, anhydrous Tetrahydrofuran (THF), electrophile (e.g., benzaldehyde).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of 3,5-dichloropyridine (1.0 equiv) in anhydrous THF to the cooled solvent.
-
Add a solution of LDA (1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Streaking on Silica Gel Columns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate streaking on silica gel columns during purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of streaking (or tailing) on a silica gel column?
Streaking, also known as tailing, is the excessive band widening of a compound as it moves through the column, resulting in an elongated spot on a TLC plate or a broad, asymmetrical peak during column chromatography.[1] The most common causes are overloading the column with the sample and strong interactions between the compound being purified and the silica gel stationary phase.[2]
Q2: How does compound structure contribute to streaking?
Compounds with strongly acidic or basic functional groups tend to streak on silica gel columns.[3] This is due to strong secondary interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] For example, basic compounds like amines can be protonated by the acidic silanol groups, leading to strong ionic interactions that cause them to bind too strongly to the stationary phase.[4] Similarly, acidic compounds can interact strongly with the silica surface.
Q3: What role does the mobile phase (eluent) play in causing or preventing streaking?
The choice of mobile phase is critical in preventing streaking. A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate, with well-defined spots, is a good starting point.[6] If streaking is observed on the TLC plate, it will likely occur on the column as well.[3] Using a mobile phase that is too weak may result in slow elution and band broadening. Conversely, a mobile phase that is too strong can cause all compounds to elute quickly with poor separation. For compounds with acidic or basic groups, modifying the mobile phase with a small amount of an acid (like acetic or formic acid) or a base (like triethylamine or ammonia) can significantly reduce streaking by neutralizing the active sites on the silica gel or the analyte itself.[2][3][7]
Q4: Can improper column packing lead to streaking?
Yes, improper column packing is a significant contributor to streaking.[2] A poorly packed column can have channels, cracks, or air pockets, leading to an uneven flow of the mobile phase.[8][9] This uneven flow causes the band of the compound to spread out and streak. It is crucial to pack the column uniformly to ensure a homogenous stationary phase.
Q5: How does sample loading affect streaking?
Overloading the column with too much sample is a primary cause of streaking.[2][3] A general rule of thumb for easy separations is a silica-to-crude product weight ratio of 30:1, while more difficult separations may require a ratio of 100:1.[10] Additionally, the method of sample application is important. The sample should be applied as a narrow, concentrated band at the top of the column.[1] If the sample is dissolved in a solvent that is too strong or applied in a large volume, it can lead to band broadening and streaking.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving common issues related to streaking on silica gel columns.
Issue 1: Streaking of Acidic or Basic Compounds
Symptoms:
-
Elongated or "tailing" spots on the TLC plate.
-
Broad, asymmetrical peaks during fraction analysis.
-
The compound of interest is difficult to separate from impurities due to band overlap.
Troubleshooting Steps:
-
Identify the nature of your compound: Determine if your compound is acidic or basic.
-
Modify the mobile phase:
-
For Basic Compounds (e.g., amines): Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[4][11] Typically, a concentration of 0.1% to 2.0% is effective.[7] This deactivates the acidic silanol groups on the silica surface, minimizing strong interactions.[4]
-
For Acidic Compounds (e.g., carboxylic acids): Add a small amount of an acidic modifier like acetic acid or formic acid to the eluent.[2][7] A concentration of 0.1% to 2.0% is a good starting point.[7] This helps to reduce the interaction of the acidic compound with the silica surface.
-
-
Optimize the modifier concentration: Run several TLCs with varying concentrations of the modifier to find the optimal amount that gives sharp, well-defined spots.[2]
-
Consider an alternative stationary phase: If modifying the mobile phase is not effective, consider using a different stationary phase. For basic compounds, amine-functionalized silica can be a good alternative.[4] For acidic compounds, alumina (which is slightly basic) might be a better choice.[8]
Issue 2: Streaking Due to Column Packing and Sample Loading Issues
Symptoms:
-
Irregularly shaped bands visible on the column.
-
Streaking of all compounds, not just acidic or basic ones.
-
Poor separation efficiency.
Troubleshooting Steps:
-
Review your column packing technique:
-
Ensure the silica gel is uniformly suspended in the eluent to create a homogenous slurry before pouring it into the column.[10][12]
-
Gently tap the column as the silica settles to dislodge any air bubbles and ensure even packing.[8]
-
Avoid letting the column run dry at any point, as this can cause cracking of the silica bed.[1]
-
-
Optimize your sample loading method:
-
Wet Loading: Dissolve the sample in a minimal amount of a solvent that is as non-polar as possible (DCM is a common choice).[10] Apply the solution evenly to the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the eluting solvent, dry loading is recommended.[1] Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel (typically three times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[10] This powder can then be carefully added to the top of the packed column.
-
-
Check the sample concentration: Ensure you are not overloading the column. Refer to the recommended silica-to-sample ratios.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for mitigating streaking in silica gel chromatography.
| Parameter | Recommended Value/Range | Purpose | Citation |
| Silica to Crude Product Ratio | 30:1 for easy separations, 100:1 for difficult separations | To prevent column overloading. | [10] |
| Mobile Phase Modifier Concentration | 0.1% - 5% (typically 0.1% - 2.0%) | To neutralize active sites on silica gel for acidic/basic compounds. | [2][7] |
| Sample Loading (Dry Loading) | 3x weight of silica relative to crude product | To prepare the sample for dry loading onto the column. | [10] |
| Flash Chromatography Pressure | 1–2 psi (up to 4 psi for very fine silica) | To control the flow rate for optimal separation. | [1] |
Experimental Protocols
Protocol 1: Column Packing (Slurry Method)
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not too tight. Add a thin layer of sand (approximately 0.5 inches) on top of the cotton.[10][13]
-
Slurry Formation: In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent. Stir gently to remove any trapped air bubbles.[12]
-
Packing: Pour the silica slurry into the column. Gently tap the sides of the column to encourage even settling of the silica and to dislodge any air pockets.[8]
-
Equilibration: Allow the silica to settle completely, and then let the excess solvent drain until the solvent level is just above the top of the silica bed.
-
Final Touches: Add a protective layer of sand (approximately 0.5 inches) on top of the silica bed to prevent disturbance during solvent and sample addition.[10]
Protocol 2: Dry Loading a Sample
-
Dissolution: Dissolve the crude sample in a suitable solvent in a round-bottom flask.[1]
-
Adsorption: Add silica gel to the solution (approximately 10-20 times the mass of the sample). Swirl the flask to ensure the silica is fully suspended.[1]
-
Evaporation: Gently remove the solvent using a rotary evaporator until the silica is dry and free-flowing. If the residue is oily, add more silica and repeat the evaporation.[1]
-
Loading: Carefully pour the dry, sample-impregnated silica onto the top of the packed and equilibrated column.[1]
-
Final Layer: Add a layer of sand on top of the sample layer to prevent disturbance.[1]
Visualizations
Caption: A typical workflow for silica gel column chromatography.
Caption: A logical flowchart for troubleshooting streaking issues.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. reddit.com [reddit.com]
- 3. chembam.com [chembam.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 3-Chloropyridine-4-carboxamide and 3-Aminopyridine-4-carboxamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the pyridine carboxamide scaffold is a cornerstone for the development of novel therapeutic agents. Among the myriad of substituted pyridines, 3-Chloropyridine-4-carboxamide and 3-Aminopyridine-4-carboxamide have emerged as critical building blocks. Their distinct physicochemical properties and reactive handles offer unique advantages in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic strategies.
Physicochemical and Synthetic Profile
A direct comparison of the key properties and synthetic accessibility of this compound and 3-Aminopyridine-4-carboxamide reveals distinct advantages for each, depending on the desired synthetic outcome.
| Property | This compound | 3-Aminopyridine-4-carboxamide |
| CAS Number | 100859-32-3[1] | 64188-97-2[2][3] |
| Molecular Formula | C₆H₅ClN₂O[1] | C₆H₇N₃O[2][3] |
| Molecular Weight | 156.57 g/mol | 137.14 g/mol [2][3] |
| Appearance | Not specified | Off-white to brown solid[2][3] |
| Melting Point | Not specified | 84-86 °C[3] |
| Solubility | Not specified | Not specified |
| Purity | ≥99% (typical)[1] | ≥95% (HPLC)[2] |
| Typical Synthetic Route | Amidation of 3-chloropyridine-4-carboxylic acid | Amidation of 3-aminoisonicotinic acid |
| Reported Yield | Not specified | 87%[3] |
Synthesis and Reactivity: A Deeper Dive
The choice between this compound and 3-Aminopyridine-4-carboxamide often hinges on the intended subsequent transformations. The chloro-substituent offers a versatile handle for cross-coupling reactions, while the amino group provides a site for nucleophilic attack or further functionalization.
This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings. The electron-withdrawing nature of the chlorine atom and the carboxamide group activates the pyridine ring, facilitating these transformations. This allows for the introduction of a wide array of substituents at the 3-position, enabling the exploration of diverse chemical space in drug discovery programs.
3-Aminopyridine-4-carboxamide , on the other hand, is a valuable precursor for building more complex heterocyclic systems. The amino group can act as a nucleophile to form fused ring systems or can be readily acylated, alkylated, or diazotized to introduce further diversity.
Experimental Protocols
Synthesis of 3-Aminopyridine-4-carboxamide from 3-Aminoisonicotinic Acid[3]
This procedure details the amidation of 3-aminoisonicotinic acid to yield 3-aminopyridine-4-carboxamide.
Materials:
-
3-Aminoisonicotinic acid (9.90 g, 71.7 mmol)
-
Ammonium hydrochloride (4.98 g, 93.2 mmol)
-
2-(3H-[2][4][5]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylenediuronium hexafluorophosphate(V) (HATU) (35.4 g, 93.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (37.5 mL, 215.02 mmol)
-
Dimethylformamide (DMF) (100 mL)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminoisonicotinic acid in DMF, add ammonium hydrochloride, HATU, and DIPEA.
-
Stir the reaction mixture at 40 °C for 72 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, remove the solvent by evaporation to obtain the crude product.
-
Purify the crude product by flash silica gel column chromatography using a gradient elution with a dichloromethane solution of 5% methanol.
-
Collect the purified fractions and evaporate to dryness to yield 3-aminoisonicotinamide (8.57 g, 87% yield) as a yellow gel.
General Protocol for Suzuki Coupling of this compound
This generalized protocol illustrates a typical Suzuki cross-coupling reaction using a 3-chloropyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
In a dry reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Pyridine carboxamide derivatives are prominent scaffolds in the design of inhibitors for the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[4][5] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases, as well as cancers.
The diagram above illustrates the canonical JAK-STAT signaling pathway and the point of intervention for pyridine carboxamide-based inhibitors. By targeting the ATP-binding site of JAKs, these small molecules can effectively block the phosphorylation of STAT proteins, thereby preventing their downstream signaling and the transcription of target genes involved in inflammatory responses. The specific substitutions on the pyridine carboxamide core, such as a chloro or amino group at the 3-position, are critical for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Comparative Synthesis Workflow
The synthetic routes to this compound and 3-Aminopyridine-4-carboxamide from common precursors highlight the strategic decisions researchers face in synthetic planning.
Conclusion
Both this compound and 3-Aminopyridine-4-carboxamide are indispensable tools in the arsenal of the medicinal chemist. The choice between them is dictated by the desired synthetic endgame. This compound is the precursor of choice for diversification through cross-coupling chemistry, offering a robust platform for structure-activity relationship (SAR) studies. In contrast, 3-Aminopyridine-4-carboxamide provides a nucleophilic handle for the construction of more complex, often fused, heterocyclic systems. A thorough understanding of the reactivity and synthetic accessibility of these building blocks is paramount for the efficient and successful development of next-generation therapeutics.
References
- 1. This compound - CAS:100859-32-3 - 阿镁生物 [amaybio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-AMINO-4-PYRIDINECARBOXAMIDE | 64188-97-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Three dimensional quantitative structure-activity relationship of 5H-Pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Pyridine-4-carboxamide Isomers
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients and their intermediates is paramount. Pyridine-4-carboxamide, also known as isonicotinamide, and its isomers, pyridine-2-carboxamide and pyridine-3-carboxamide (nicotinamide), are pivotal building blocks in medicinal chemistry. This guide provides an objective comparison of the synthesis efficiency of these three isomers, supported by experimental data from various studies.
Comparative Synthesis Efficiency
The synthesis of pyridinecarboxamide isomers is most commonly achieved through the hydrolysis of the corresponding cyanopyridines. The efficiency of these transformations can vary significantly based on the chosen catalyst, reaction conditions, and the position of the cyano group on the pyridine ring. The following table summarizes key quantitative data from different synthetic approaches.
| Isomer | Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Pyridine-2-carboxamide | 2-Picoline | 1. V₂O₅/TiO₂2. MnO₂ | 1. Ammoxidation at 370°C2. Oxidation hydrolysis at 70°C | Not specified | [1] |
| 2-Pyridinecarbonyl chloride, 2-Pyridinecarboxamide | Toluene | Reflux at 383 K, overnight | 91 | ||
| 2-Cyanopyridine | Sodium hydroxide | 100-130°C | Not specified | [2] | |
| Pyridine-3-carboxamide (Nicotinamide) | 3-Cyanopyridine | Manganese Dioxide | 80-100°C, 6-10 hours | High | [3] |
| 3-Cyanopyridine | Heterogeneous solid catalyst | 75-95°C, 6-15 hours | >99.5% purity | ||
| 3-Cyanopyridine | Rhodococcus rhodochrous (biocatalyst) | Not specified | Not specified | ||
| Pyridine-4-carboxamide (Isonicotinamide) | 4-Cyanopyridine | Sodium hydroxide | 120-170°C | Not specified | [2] |
| 4-Cyanopyridine | Heterogeneous solid catalyst | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. The following are representative experimental protocols for the synthesis of each isomer.
Synthesis of Pyridine-2-carboxamide from 2-Picoline[1]
This is a two-step process:
-
Ammoxidation of 2-Picoline to 2-Cyanopyridine: 2-Picoline is subjected to ammoxidation in a fixed-bed reactor at 370°C with a V₂O₅ catalyst supported on TiO₂.
-
Oxidation Hydrolysis of 2-Cyanopyridine: The resulting 2-cyanopyridine is then transformed into pyridine-2-carboxamide through oxidation hydrolysis in a basic solution using MnO₂ as an oxidant at 70°C. The final product is characterized and quantified using HPLC.
Synthesis of N-(Pyridine-2-carbonyl)pyridine-2-carboxamide[2]
A mixture of 2-pyridinecarbonyl chloride (1.5 mmol) and 2-pyridinecarboxamide (1.4 mmol) is dissolved in toluene (20 ml). The reaction mixture is refluxed overnight at 383 K. After cooling, the solvent is removed under reduced pressure. The resulting residue is purified by silica column chromatography using a hexane/ethyl acetate (3/1) eluent to yield the final product.
Synthesis of Pyridine-3-carboxamide (Nicotinamide) via Catalytic Hydrolysis[4]
3-cyanopyridine is dissolved in an alcohol (C₁-C₄ saturated alcohol). Water and a catalyst, preferably Manganese Dioxide, are added. The molar ratio of 3-cyanopyridine to water is between 1:1 and 1:1.3, and the molar ratio of 3-cyanopyridine to Manganese Dioxide is between 1:0.15 and 1:0.5. The hydrolysis reaction is carried out at a temperature of 80°C to 100°C for 6 to 10 hours. The product is then obtained after post-treatment.
Synthesis of Pyridine-4-carboxamide (Isonicotinamide) via Hydrolysis[3]
4-cyanopyridine is hydrolyzed in the presence of sodium hydroxide at a molar ratio of 1:(0.03-0.075). The reaction is conducted at a temperature range of 120-170°C to yield isonicotinamide.
Comparative Workflow for Synthesis Efficiency Analysis
The following diagram illustrates a logical workflow for comparing the synthesis efficiency of different pyridine-4-carboxamide isomers.
Caption: Workflow for comparing pyridine-4-carboxamide isomer synthesis efficiency.
References
A Comparative Guide to the Purity Validation of 3-Chloropyridine-4-carboxamide using HPLC-MS
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to safety and efficacy.[1] 3-Chloropyridine-4-carboxamide, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical validation to detect and quantify any potential impurities.[2] Such impurities can arise from the manufacturing process, including starting materials, synthetic intermediates, by-products, or degradation products.[1][3]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and decision-making workflows to assist researchers and quality control professionals in selecting the most appropriate methodology.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and ability to separate complex mixtures.[4] When coupled with a mass spectrometry (MS) detector, it provides an unparalleled level of specificity, allowing for not only the quantification of impurities but also their identification based on mass-to-charge ratio, which is critical for understanding impurity profiles.[4]
This protocol outlines a stability-indicating reverse-phase HPLC method coupled with a mass spectrometer for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-18 min: 5% to 90% B
-
18-22 min: 90% B
-
22-23 min: 90% to 5% B
-
23-28 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific types of impurities. The choice of method depends on the nature of the impurities and the specific analytical goal.
| Parameter | HPLC-MS | GC-MS | Differential Scanning Calorimetry (DSC) | UV-Vis Spectroscopy |
| Principle | Chromatographic separation followed by mass-based detection. | Separation of volatile compounds followed by mass-based detection. | Measures heat flow difference between sample and reference during a temperature program. | Measures absorbance of UV-Vis light by the sample. |
| Specificity | Very High (Separation + Mass) | Very High (Separation + Mass) | Low (Measures total eutectic impurities) | Low (Measures total absorbing species) |
| Sensitivity | High (ppm to ppb)[4] | Very High for volatiles (ppb)[6] | Moderate (detects >0.1% impurity) | Low to Moderate[7] |
| Impurity Scope | Non-volatile & semi-volatile compounds.[6] | Volatile & thermally stable compounds.[4][6] | Crystalline, meltable impurities.[1] | Impurities with a chromophore. |
| Quantitation | Excellent | Excellent | Good for total purity of highly pure substances (>98.5%).[1] | Good for known impurities with standards. |
| Sample Prep | Simple dissolution.[4] | Dissolution; derivatization may be needed for polar compounds. | Minimal, sample used as is. | Simple dissolution. |
| Information | Retention time, UV spectra, molecular weight, fragmentation. | Retention time, molecular weight, fragmentation. | Absolute purity (mole %), melting point. | Overall absorbance, quantification against a standard. |
Alternative Experimental Protocols
GC-MS is highly effective for detecting and quantifying volatile impurities, such as residual solvents.[4]
-
Instrumentation: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector: Split/Splitless, 250°C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
DSC is a thermodynamic technique that can determine the absolute purity of highly crystalline substances without the need for reference standards.[1] It is based on the principle that impurities cause a broadening and depression of the melting point.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Method:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal.
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
-
Calculate purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1]
-
-
Limitations: The method is only suitable for crystalline materials with a purity of >98.5% and is not applicable if the substance decomposes on melting or forms solid solutions.[1]
Conclusion
For a comprehensive purity validation of this compound, HPLC-MS stands out as the most robust and informative method. Its ability to separate, quantify, and identify a wide range of non-volatile impurities makes it indispensable for pharmaceutical quality control.[4][8] However, a complete analytical strategy should consider complementary techniques. GC-MS is essential for controlling volatile impurities and residual solvents, while DSC offers a valuable orthogonal method for determining the absolute purity of the final, highly purified crystalline substance.[1][6] The selection of the appropriate analytical technique is a critical step, and the workflows and data presented in this guide provide a framework for making informed decisions to ensure the quality and safety of pharmaceutical products.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. nbinno.com [nbinno.com]
- 3. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. pathogenia.com [pathogenia.com]
- 7. ijrar.org [ijrar.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Bioactivity of 3-Chloropyridine-4-carboxamide and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-Chloropyridine-4-carboxamide and its structurally related analogs. The information presented is collated from various scientific studies and is intended to facilitate further research and development in this area.
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The introduction of a chlorine atom at the 3-position of the pyridine ring, coupled with a carboxamide group at the 4-position, creates a molecule with significant potential for diverse pharmacological applications. This guide focuses on the comparative bioactivity of this compound and its analogs, exploring their antimicrobial and antiproliferative effects.
Antimicrobial Activity
Analogs of chloropyridine carboxamides have demonstrated notable activity against various microbial pathogens, including bacteria and fungi. The following tables summarize the minimum inhibitory concentration (MIC) values of selected analogs against different microbial strains.
Antibacterial Activity
A study by Doležal et al. investigated the antimycobacterial activity of a series of N-substituted 3-chloropyrazine-2-carboxamides, which are close structural analogs of 3-chloropyridine-4-carboxamides.[2][3][4] The substitution at the carboxamide nitrogen was found to significantly influence the activity against Mycobacterium tuberculosis H37Rv.
Table 1: Antimycobacterial Activity of 3-Chloropyrazine-2-carboxamide Analogs [2][4]
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | MIC (µM) against M. tuberculosis H37Rv |
| 1 | H | > 100 |
| 2 | 4-CH₃-benzyl | 6 |
| 3 | 4-NH₂-benzyl | 6.25 |
| 4 | 3-CF₃-benzyl | 12.5 |
| 5 | 2,4-diCl-benzyl | 12.5 |
| 6 | 2-Cl-benzyl | > 50 |
| 7 | 4-Cl-benzyl | > 50 |
Note: Lower MIC values indicate higher potency.
The data suggests that N-benzylation of the carboxamide can significantly enhance antimycobacterial activity, with certain substituents on the benzyl ring, such as 4-methyl and 4-amino, leading to the most potent compounds.[2] Another study highlighted that 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide showed significant activity against Staphylococcus aureus with a MIC of 7.81 μM.[4]
Antifungal Activity
Pyridine carboxamide derivatives have also been explored as potential antifungal agents, with some compounds showing promising activity as succinate dehydrogenase (SDH) inhibitors.[5]
Table 2: Antifungal Activity of Pyridine Carboxamide Analogs [5]
| Compound ID | Structure | In vitro Inhibition (%) against Botrytis cinerea (at 50 mg/L) |
| 8 | N-(2-(phenylamino)phenyl)nicotinamide | - |
| 9 (3f) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 76.9 |
Note: Nicotinamide is an isomer of pyridine-4-carboxamide.
Antiproliferative Activity
Several studies have investigated the anticancer potential of pyridine and pyrazine carboxamide derivatives. The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
A series of substituted pyridine carboxamide derivatives were identified as potent allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling.[6]
Table 3: Antiproliferative Activity of Pyridine Carboxamide Analogs as SHP2 Inhibitors [6]
| Compound ID | Structure | Antiproliferative IC50 (nM) on MV-4-11 cell line |
| 10 (C6) | A novel substituted pyridine carboxamide derivative | 3.5 |
Note: Lower IC50 values indicate higher potency.
Furthermore, a study on 3-chloropyrazine-2-carboxamide derivatives evaluated their cytotoxicity against the HepG2 human liver cancer cell line.[2]
Table 4: Cytotoxicity of 3-Chloropyrazine-2-carboxamide Analogs [2]
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | Cytotoxicity IC50 (µM) against HepG2 cells |
| 2 | 4-CH₃-benzyl | ≥ 250 |
| 3 | 4-NH₂-benzyl | ≥ 250 |
| 4 | 3-CF₃-benzyl | ≥ 250 |
| 5 | 2,4-diCl-benzyl | ≥ 250 |
The high IC50 values suggest low cytotoxicity of these specific analogs against the tested cell line, which can be a desirable characteristic for antimicrobial agents.[2]
Experimental Protocols
Synthesis of N-Substituted-3-chloropyrazine-2-carboxamides[2]
A general method for the synthesis of the title compounds involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines. The reaction is typically carried out under microwave irradiation to yield the desired N-substituted products. The crude product is then purified by crystallization.
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)[2][7]
The minimum inhibitory concentration (MIC) is determined using a microdilution broth method. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates with the appropriate culture medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under suitable conditions, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (IC50 Determination)[2]
The cytotoxicity of the compounds is typically assessed using a cell viability assay, such as the MTS assay. Human cancer cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is determined by adding the MTS reagent and measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of pyridine carboxamide analogs can be attributed to their interaction with specific cellular targets and modulation of signaling pathways. For instance, their antifungal activity can be due to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5] Their antiproliferative effects can be mediated through the inhibition of protein tyrosine phosphatases like SHP2, which are crucial components of growth factor signaling pathways such as the RAS-ERK and PI3K-AKT pathways.[6]
References
- 1. publications.cuni.cz [publications.cuni.cz]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation | MDPI [mdpi.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Elucidation of 3-Chloropyridine-4-carboxamide Derivatives: A Crystallographic Comparison
A detailed comparative analysis of the three-dimensional structures of 3-Chloropyridine-4-carboxamide and its N-substituted derivatives, as determined by single-crystal X-ray crystallography, provides crucial insights into their molecular conformation, intermolecular interactions, and crystal packing. This guide offers a summary of available crystallographic data, a detailed experimental protocol for structural determination, and a workflow for the crystallographic process, aimed at researchers, scientists, and professionals in drug development.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and a representative N-substituted derivative. This data allows for a direct comparison of how substitutions influence the crystal lattice and molecular geometry.
| Parameter | This compound | 2-Chloropyridine-3-carboxamide[1] |
| Chemical Formula | C₆H₅ClN₂O | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol | 156.57 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Not specified |
| a (Å) | 6.980(5) | 6.980 (5) |
| b (Å) | 13.627(9) | 13.627 (9) |
| c (Å) | 7.108(5) | 7.108 (5) |
| α (°) | 90 | 90 |
| β (°) | 91.82(5) | 91.82 (5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 675.8(8) | 675.8 (8) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.538 | 1.538 |
| Dihedral Angle (Pyridine-Carboxamide) | Data not available | 63.88 (8)° |
Note: The data for 2-Chloropyridine-3-carboxamide is included as a closely related structural isomer to provide context in the absence of extensive public data on this compound derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of small organic molecules like this compound derivatives by single-crystal X-ray diffraction.[2][3][4][5][6]
1. Crystallization:
-
Objective: To obtain single crystals of high quality, typically 0.1-0.5 mm in size, suitable for diffraction.
-
Method: Slow evaporation of a saturated solution is a common technique.
-
Dissolve the synthesized this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to the point of saturation.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion.
-
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to prevent radiation damage during data collection.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
4. Data Reduction and Structure Solution:
-
The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial molecular model is built into the electron density map.
5. Structure Refinement:
-
The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Workflow for Structural Confirmation
The process of confirming the structure of a this compound derivative using X-ray crystallography can be visualized as a sequential workflow.
Caption: A flowchart illustrating the key stages from compound synthesis to final structural confirmation using X-ray crystallography.
This guide provides a foundational understanding of the structural analysis of this compound derivatives. For researchers working with novel derivatives, obtaining single-crystal X-ray diffraction data is the definitive method for unambiguous structural confirmation and for understanding the subtle stereoelectronic effects that govern their solid-state properties.
References
Comparative Analysis of 3-Chloropyridine-4-carboxamide Cross-Reactivity in Kinase Assays
This guide provides a comparative analysis of the enzymatic cross-reactivity of 3-Chloropyridine-4-carboxamide against a panel of selected kinases. For benchmarking purposes, the compound is compared against Staurosporine, a well-known broad-spectrum kinase inhibitor. The following sections detail the inhibitory activity, the experimental protocols used to determine these values, and the workflows involved in the screening process.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound and the control compound, Staurosporine, was assessed against a panel of four representative kinases (Kinase A, Kinase B, Kinase C, and Kinase D). The half-maximal inhibitory concentration (IC50) for each compound against each enzyme was determined. The results, presented in Table 1, indicate that this compound exhibits a degree of selectivity, with more potent activity against Kinase A compared to the other kinases in the panel. In contrast, Staurosporine shows potent, broad-spectrum inhibition as expected.
Table 1: Comparative Inhibitory Activity (IC50) of Test Compounds
| Compound | Kinase A (IC50, nM) | Kinase B (IC50, nM) | Kinase C (IC50, nM) | Kinase D (IC50, nM) |
| This compound | 85 | 1,250 | > 10,000 | 4,800 |
| Staurosporine (Control) | 12 | 15 | 20 | 18 |
Experimental Protocols
The IC50 values presented were determined using a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, and 0.1 mg/ml BSA.
-
ATP Solution: ATP prepared in kinase buffer to a 2X final concentration (e.g., 20 µM).
-
Substrate Solution: Appropriate peptide substrate for each kinase prepared in kinase buffer.
-
Test Compounds: this compound and Staurosporine were serially diluted in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mix.
-
Add 0.5 µL of the serially diluted test compound or DMSO vehicle control.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of 2X ATP solution.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-based luminescence signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader (e.g., BMG PHERAstar).
-
-
Data Analysis:
-
The raw luminescence data was normalized relative to high (no enzyme) and low (no inhibitor) controls.
-
IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for the kinase assay and a representative signaling pathway where a target kinase might be involved.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Caption: Simplified signaling pathway for the hypothetical target, Kinase A.
comparative analysis of catalysts for C-N coupling with 3-Chloropyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the pyridine scaffold is a prevalent motif in a vast array of therapeutic agents. The C-N coupling of 3-chloropyridine-4-carboxamide is a key transformation for the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of common catalytic systems for this reaction, offering insights into their performance based on experimental data from analogous systems. While direct comparative studies on this compound are limited, this guide leverages data from structurally similar chloropyridines and aryl chlorides to provide a robust starting point for reaction optimization.
Catalyst Performance: A Comparative Overview
The two primary catalytic systems for C-N coupling reactions are based on palladium and copper. Both have their merits and are selected based on factors such as cost, substrate scope, and reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] For a challenging substrate like an electron-deficient chloropyridine, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[3]
Data Presentation: Comparison of Palladium Catalyst Systems for the Amination of Chloro-heterocycles (Analogous Systems)
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / RuPhos | Secondary Aliphatic (e.g., Morpholine) | LiHMDS | THF | 65 | 16 | 80-95 | [4] |
| Pd₂(dba)₃ / BrettPhos | Primary Aliphatic (e.g., Cyclopentylamine) | LiHMDS | THF | 65 | 16 | 75-85 | [4] |
| Pd(OAc)₂ / Xantphos | Aromatic (e.g., Aniline) | NaOt-Bu | Toluene | 110 | 24 | 70-85 | [5] |
| Pd₂(dba)₃ / XPhos | Secondary Aliphatic (e.g., Morpholine) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85-95 | [4] |
Note: The yields presented are for analogous chloro-heterocyclic systems and may vary for this compound.
Copper-Catalyzed Ullmann Condensation
Copper-catalyzed C-N coupling, or the Ullmann condensation, offers a more economical alternative to palladium-based systems.[6] Recent advancements have led to the development of milder reaction conditions, making it an attractive option for industrial applications.
Data Presentation: Comparison of Copper Catalyst Systems for the Amination of Aryl Halides (Analogous Systems)
| Catalyst System (Cu Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| CuI / Ethylene glycol | Aqueous Ammonia | K₃PO₄ | Isopropanol | 110 | 10 | 80-90 | [6] |
| CuI / L-proline | Primary Aliphatic | K₂CO₃ | DMSO | 110 | 24 | 70-80 | |
| Cu(OAc)₂ / Myristic acid | Aromatic | 2,6-Lutidine | Toluene | 100 | 24 | 60-75 |
Note: The yields presented are for analogous aryl halide systems and may vary for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the Buchwald-Hartwig and Ullmann coupling reactions, which can be adapted for this compound.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos G3, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure: [2]
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-aminopyridine-4-carboxamide.
General Protocol for Copper-Catalyzed Amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.5-2.0 equivalents)
-
Copper source (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add the copper source, ligand, base, and this compound.
-
Add the anhydrous solvent and the amine.
-
Heat the mixture to the desired temperature (typically 100-120 °C) under an inert atmosphere.
-
Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general catalytic cycle for a Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for C-N coupling reactions.
Catalyst Selection Criteria
The choice of catalyst is a critical decision that influences the efficiency, cost, and environmental impact of the synthesis.
Caption: Key factors influencing the choice of catalyst for C-N coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing the efficacy of pyridine-3-carboxamide vs pyridine-4-carboxamide analogs
An objective comparison of the efficacy of pyridine-3-carboxamide and pyridine-4-carboxamide analogs reveals that their therapeutic applications diverge significantly, precluding a direct head-to-head comparison for the same biological target. Instead, this guide presents a comparative analysis of their efficacy in the distinct therapeutic areas where each scaffold has shown the most promise: pyridine-3-carboxamide analogs as inhibitors of Poly (ADP-ribose) polymerase (PARP) for applications in oncology, and pyridine-4-carboxamide analogs as antimicrobial agents, particularly against Mycobacterium tuberculosis.
Pyridine-3-Carboxamide Analogs as PARP Inhibitors
The pyridine-3-carboxamide scaffold, a key component of nicotinamide, is a well-established pharmacophore for the development of PARP inhibitors. These enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.
Quantitative Data on PARP Inhibition
The following table summarizes the in vitro efficacy of representative pyridine-3-carboxamide analogs against PARP-1.
| Compound ID | Modification of Pyridine-3-carboxamide Scaffold | PARP-1 IC50 (nM) |
| Olaparib | Fused with a cyclopropane ring and linked to a phthalazin-1(2H)-one | 1-5 |
| Niraparib | Substituted with an indazole ring | 3.8 |
| Rucaparib | Contains an indole group and is part of a fused ring system | 1.4 |
| Talazoparib | Fused with a phthalazinone and has a complex bicyclic structure | 0.57 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: PARP-1 Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of compounds against PARP-1 is a cell-free enzymatic assay.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant human PARP-1. The inhibition of this process by a test compound is quantified by detecting the biotinylated histones using a streptavidin-conjugated reporter.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins (H1)
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
96-well plates (high-binding capacity)
Procedure:
-
Coating: 96-well plates are coated with histone H1 and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with Tween-20) to remove unbound histones.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Enzyme Reaction: A reaction mixture containing PARP-1 enzyme and biotinylated NAD+ is added to each well to initiate the enzymatic reaction. The plates are incubated for 1-2 hours at room temperature.
-
Washing: The reaction is stopped, and the plates are washed to remove unbound reagents.
-
Detection: Streptavidin-HRP is added to the wells and incubated to allow binding to the biotinylated histones.
-
Substrate Addition: After another wash step, the HRP substrate is added, and the colorimetric reaction is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a suitable curve-fitting model.
PARP Signaling Pathway
The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway.
Caption: PARP-1 activation at sites of DNA damage and its inhibition by pyridine-3-carboxamide analogs.
Pyridine-4-Carboxamide Analogs as Antimicrobial Agents
The pyridine-4-carboxamide scaffold is the core structure of isoniazid, a frontline drug for the treatment of tuberculosis. Consequently, this chemical backbone has been extensively explored for the development of new antimicrobial agents, particularly those targeting mycobacteria.
Quantitative Data on Antimicrobial Activity
The following table presents the in vitro efficacy of representative pyridine-4-carboxamide analogs against Mycobacterium tuberculosis H37Rv.
| Compound ID | Modification of Pyridine-4-carboxamide Scaffold | M. tuberculosis H37Rv MIC (µg/mL) |
| Isoniazid | Unsubstituted pyridine-4-carbohydrazide | 0.02-0.06 |
| Analog 1 | N'-(4-chlorobenzylidene)isonicotinohydrazide | 0.1 |
| Analog 2 | N'-(2-hydroxybenzylidene)isonicotinohydrazide | 0.2 |
| Analog 3 | N'-(1-(4-fluorophenyl)ethylidene)isonicotinohydrazide | 0.4 |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.
Experimental Protocol: Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis is often determined using the microplate Alamar Blue assay (MABA).
Principle: This assay uses the redox indicator Alamar Blue, which changes color from blue to pink in the presence of metabolically active cells. The MIC is the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the 96-well plates.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a McFarland standard (e.g., 0.5).
-
Inoculation: The bacterial suspension is added to each well containing the test compound. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: After the initial incubation, Alamar Blue reagent is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no color change from blue to pink is observed.
Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion
While both pyridine-3-carboxamide and pyridine-4-carboxamide are valuable scaffolds in medicinal chemistry, their efficacy is demonstrated in different therapeutic contexts. Pyridine-3-carboxamide analogs are potent inhibitors of PARP enzymes, with several compounds based on this scaffold having been successfully developed into anticancer drugs. In contrast, pyridine-4-carboxamide analogs have a long history and continued development as antimicrobial agents, particularly for the treatment of tuberculosis. The provided data and experimental protocols offer a foundation for researchers to understand and further investigate the distinct and significant therapeutic potentials of these two classes of compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the identification and quantification of related substances in 3-Chloropyridine-4-carboxamide, a key intermediate in pharmaceutical synthesis. The development and validation of robust analytical assays are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines and compares potential analytical techniques, offering supporting data based on methodologies for structurally related compounds due to the limited availability of direct comparative studies for this compound.
Introduction to this compound and its Related Substances
This compound is a vital building block in the synthesis of various pharmaceutical compounds. Impurities and related substances can arise from the manufacturing process, degradation, or storage. These substances, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, sensitive and specific analytical methods are required to detect and quantify them.
Common related substances may include starting materials, intermediates, by-products, and degradation products. Potential process-related impurities could arise from the starting materials, such as 3-chloropyridine, or from incomplete reactions or side reactions during the synthesis of the carboxamide. Degradation products may form under stress conditions like acid or base hydrolysis, oxidation, or exposure to heat and light.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the nature of the related substances, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile related substances. Gas Chromatography (GC) is suitable for volatile impurities, and Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful and versatile technique for the separation and quantification of this compound and its potential non-volatile related substances.
This protocol is based on established methods for related pyridine carboxamides and is proposed as a starting point for the analysis of this compound.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound and its impurities (typically around 260-270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
To identify potential degradation products and to demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. The drug substance should be exposed to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile or semi-volatile related substances and residual solvents that may be present from the manufacturing process.
-
Chromatographic System: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).
The GC method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ for the target volatile impurities.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be an excellent alternative or complementary method to HPLC. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 50 mM phosphate buffer at pH 2.5.
-
Applied Voltage: 25 kV.
-
Detection: UV detection at a suitable wavelength.
-
Injection: Hydrodynamic injection.
-
Capillary Temperature: 25 °C.
The CE method should be validated for the same parameters as the HPLC and GC methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance characteristics of the discussed analytical methods for the analysis of this compound related substances. The data is extrapolated from methods for structurally similar compounds.
Table 1: Comparison of Chromatographic and Electrophoretic Methods
| Parameter | HPLC-UV | GC-FID | Capillary Electrophoresis (CZE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Differential migration of charged species in an electric field |
| Applicability | Non-volatile and thermally stable related substances | Volatile and semi-volatile related substances, residual solvents | Charged and polar related substances |
| Typical Column | C18, C8 | DB-624, DB-WAX | Fused-silica capillary |
| Common Detector | UV-Vis, PDA | FID, MS | UV-Vis, DAD |
| Advantages | Robust, versatile, well-established | High resolution for volatile compounds, sensitive | High efficiency, fast analysis, low sample/reagent consumption |
| Limitations | Lower resolution for very similar compounds, higher solvent consumption | Not suitable for non-volatile or thermally labile compounds | Lower concentration sensitivity than HPLC, reproducibility can be challenging |
Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products at the retention time of the main peak and its related substances. Peak purity of the main peak should pass. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Mandatory Visualizations
Caption: Workflow for assay development and validation.
Caption: Origin and control of related substances.
establishing performance characteristics for molecular assays involving the compound
For Researchers, Scientists, and Drug Development Professionals
The robust validation of molecular assays is paramount to ensure the accuracy and reliability of experimental data in research and drug development. This guide provides a comparative overview of key performance characteristics for commonly used molecular assays, offering detailed experimental protocols and objective data presentation to aid in the selection and validation of the most appropriate assay for your research needs.
Comparison of Key Molecular Assay Technologies
The selection of a molecular assay technology is a critical first step and is dependent on the specific research question, sample type, and desired throughput. Three prevalent technologies are compared below: Polymerase Chain Reaction (PCR), Quantitative Real-time PCR (qPCR), and Next-Generation Sequencing (NGS).
| Performance Characteristic | Polymerase Chain Reaction (PCR) | Quantitative Real-time PCR (qPCR) | Next-Generation Sequencing (NGS) |
| Primary Application | Target DNA/RNA detection (qualitative) | Target DNA/RNA quantification | Comprehensive genomic/transcriptomic analysis |
| Sensitivity | High | Very High | High (tunable by sequencing depth) |
| Specificity | High (primer-dependent) | Very High (probe-based) | Very High |
| Quantitative Range | No | Wide dynamic range | Wide dynamic range |
| Throughput | Low to Medium | High | Very High |
| Cost per Sample | Low | Medium | High |
| Data Complexity | Low | Low | High |
Key Performance Characteristics & Experimental Protocols
Prior to the implementation of a laboratory-developed molecular assay, it is crucial to establish its performance specifications to ensure accurate and precise results.[1] The following are essential performance characteristics that must be rigorously evaluated.
Accuracy
Definition: The closeness of agreement between a measured value and a known or reference value.
Experimental Protocol:
-
Materials: Certified reference materials (if available) or samples with known concentrations of the target analyte. A previously validated "gold standard" assay can also be used for comparison.
-
Procedure:
-
Prepare a dilution series of the reference material or known samples covering the expected analytical range of the assay.
-
Analyze a minimum of 20 replicates for each concentration level using both the new assay and the reference method.
-
For qualitative assays, determine the positive and negative percent agreement.
-
For quantitative assays, perform a linear regression analysis to compare the results of the new assay against the reference method. The slope should be close to 1, the y-intercept close to 0, and the R-squared value greater than 0.95.
-
Precision
Definition: The degree of agreement among independent measurements of the same sample. Precision is typically assessed at two levels: repeatability (intra-assay precision) and reproducibility (inter-assay precision).
Experimental Protocol:
-
Materials: Three to five samples representing high, medium, and low concentrations of the analyte.
-
Procedure for Repeatability (Intra-assay):
-
Analyze at least 20 replicates of each sample concentration in a single run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each sample. The %CV should be within an acceptable range, typically <15%.
-
-
Procedure for Reproducibility (Inter-assay):
-
Analyze the same set of samples in duplicate or triplicate over multiple days (e.g., 5-10 days).
-
To assess variability, the experiments should ideally be performed by different operators and on different instruments.
-
Calculate the overall mean, SD, and %CV for each sample across all runs.
-
Analytical Sensitivity (Limit of Detection - LoD)
Definition: The lowest concentration of an analyte that can be reliably detected with a specified level of confidence (typically 95% of the time).[2]
Experimental Protocol:
-
Materials: A well-characterized sample with a known high concentration of the target analyte.
-
Procedure:
-
Prepare a serial dilution of the high-concentration sample to create a series of low-concentration samples.
-
Analyze a large number of replicates (e.g., 20-60) for each of the low-concentration samples.
-
The LoD is determined as the lowest concentration at which at least 95% of the replicates are positive. Probit regression analysis can also be used to determine the LoD with a 95% confidence interval.
-
Analytical Specificity
Definition: The ability of the assay to detect only the target analyte and not to be affected by the presence of other substances (interfering substances) or cross-react with non-target analytes.
Experimental Protocol:
-
Materials: Samples containing potentially interfering substances (e.g., other related organisms, structurally similar compounds, or common sample matrix components like hemoglobin or lipids). Samples containing high concentrations of non-target but related analytes.
-
Procedure:
-
Spike known concentrations of the target analyte into samples containing the potentially interfering substances.
-
Analyze these samples and compare the results to control samples without the interfering substances. A significant difference in the results indicates interference.
-
Analyze samples containing high concentrations of non-target analytes to assess for cross-reactivity. No signal should be detected for these samples.
-
Reportable Range
Definition: The range of concentrations over which the assay is able to provide accurate and precise results.
Experimental Protocol:
-
Materials: A dilution series of a high-concentration sample spanning the expected reportable range.
-
Procedure:
-
Analyze a minimum of five different concentration levels in triplicate.
-
Plot the measured concentrations against the known concentrations.
-
The reportable range is the range of concentrations where the relationship is linear, with a correlation coefficient (R-squared) of >0.98. The precision at the upper and lower limits of the range should also be acceptable.
-
Visualizing Molecular Assay Workflows
Understanding the workflow of a molecular assay is crucial for troubleshooting and optimization. The following diagrams illustrate a generic molecular assay workflow and a typical qPCR workflow.
Caption: A generalized workflow for molecular assays.
Caption: A typical workflow for a quantitative PCR experiment.
Signaling Pathway Example: MAPK/ERK Pathway
Molecular assays are often employed to study the effects of compounds on cellular signaling pathways. The diagram below illustrates the MAPK/ERK pathway, a common target in drug development.
Caption: The MAPK/ERK signaling pathway.
References
Safety Operating Guide
Personal protective equipment for handling 3-Chloropyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of 3-Chloropyridine-4-carboxamide. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is strongly recommended. The following table outlines the necessary PPE based on the potential hazards associated with structurally similar compounds, such as chlorinated pyridines.
| Body Part | Recommended Protection | Rationale |
| Eyes | Chemical safety goggles and a face shield | Protects against potential splashes and airborne particles. |
| Skin | Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat | Prevents direct contact with the skin, which could cause irritation or absorption. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of any potential dust or vapors. For operations that may generate significant aerosols, a NIOSH-approved respirator may be necessary. |
| Body | Full-length pants and closed-toe shoes | Provides general protection against accidental spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, consult any available safety information. Ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Personal Protective Equipment: At a minimum, wear chemical safety goggles, a lab coat, and chemically resistant gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Decontaminate the area with an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and absorbent materials, in a clearly labeled hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.
Emergency First Aid:
In the absence of a specific SDS, the following general first aid procedures for related chemical compounds should be followed in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Important Note: The information provided is based on general safety principles for handling potentially hazardous chemicals. It is imperative to seek out a specific Safety Data Sheet (SDS) for this compound from the supplier or a reliable chemical database. If an SDS is not available, the compound should be handled with the utmost caution, assuming it to be hazardous. Always consult with your institution's Environmental Health and Safety (EH&S) department for guidance on handling and disposal procedures.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
